Product packaging for Lercanidipine Hydrochloride(Cat. No.:CAS No. 100427-27-8)

Lercanidipine Hydrochloride

Cat. No.: B1140496
CAS No.: 100427-27-8
M. Wt: 648.2 g/mol
InChI Key: WMFYOYKPJLRMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lercanidipine hydrochloride is a dihydropyridine (DHP) class calcium channel blocker used extensively in cardiovascular and pharmacological research. Its primary research value lies in its role as a highly lipophilic and vasoselective antagonist of L-type calcium channels. By selectively inhibiting the transmembrane influx of calcium ions into vascular smooth muscle cells, it leads to peripheral vasodilation and a reduction in peripheral vascular resistance, which is the basis of its antihypertensive effect . This high lipophilicity allows the compound to be stored within cell membranes, contributing to a slow onset and prolonged duration of action, making it a valuable tool for studying sustained pharmacological effects . A key characteristic of interest for researchers is that its mechanism produces vasodilation gradually, which helps to minimize the reflex tachycardia often associated with other dihydropyridines . Beyond its primary vascular effects, preliminary research suggests this compound may have additional properties worthy of investigation, including potential effects on atherosclerosis, left ventricular hypertrophy, and antioxidant activity . The compound is metabolized mainly by the cytochrome P450 3A4 (CYP3A4) enzyme system, making it relevant for drug-metabolism and pharmacokinetic interaction studies . This product is provided for research applications only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42ClN3O6 B1140496 Lercanidipine Hydrochloride CAS No. 100427-27-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100427-26-7 (Parent)
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046665
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132866-11-6, 100427-27-8
Record name Lercanidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132866-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERCANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research of Lercanidipine Hydrochloride

Molecular and Cellular Mechanisms of Action

The therapeutic effects of lercanidipine (B1674757) hydrochloride are rooted in its specific interactions at the molecular and cellular level, primarily involving the modulation of calcium ion movement across cell membranes.

L-type Voltage-Gated Calcium Channel Inhibition

Lercanidipine hydrochloride's principal mechanism of action is the blockade of L-type voltage-gated calcium channels. patsnap.comwikipedia.org These channels are crucial for the contraction of smooth muscle cells lining the blood vessels. patsnap.com By inhibiting the transmembrane influx of calcium ions through these channels, lercanidipine effectively reduces the availability of intracellular calcium required for muscle contraction. patsnap.comdrugbank.com This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. patsnap.comwikipedia.org The drug binds to the dihydropyridine (B1217469) subunit of the L-type calcium channel. capes.gov.br Its high lipophilicity allows it to be stored within cell membranes, which contributes to its slow onset and prolonged duration of action. nih.govnih.gov This gradual onset of action helps in avoiding reflex tachycardia, a sudden increase in heart rate. mdpi.com

T-type Calcium Channel Inhibition and Implications

In addition to its well-established effects on L-type calcium channels, lercanidipine also demonstrates inhibitory activity on T-type calcium channels. mdpi.comeathj.org This dual-channel blockade is a distinguishing feature compared to some other dihydropyridine CCBs. eathj.org T-type calcium channels are found in various tissues, including the kidneys, where they are located on both afferent (incoming) and efferent (outgoing) arterioles of the glomeruli. nih.goveathj.org The inhibition of T-type channels in the efferent arterioles, alongside L-type channel blockade in the afferent arterioles, leads to a more balanced vasodilation within the kidney. nih.goveathj.org This action helps to maintain normal intraglomerular pressure, which is a key aspect of its renal-protective effects. nih.goveathj.org Studies have shown that among dihydropyridines, lercanidipine exhibits a notable selectivity for T-type channels. nih.gov

Selective Vascular Smooth Muscle Cell Relaxation

A hallmark of lercanidipine is its high degree of selectivity for vascular smooth muscle cells over cardiac muscle cells. nih.govmdpi.comeathj.org This vasoselectivity is attributed to the higher density of L-type calcium channels in the vasculature. This property results in a potent vasodilatory effect with minimal impact on cardiac contractility, distinguishing it from non-dihydropyridine CCBs like verapamil (B1683045) and diltiazem. wikipedia.org The high lipophilicity of lercanidipine facilitates its accumulation in the lipid bilayer of smooth muscle cell membranes, leading to a sustained relaxant effect. nih.goveathj.org This prolonged interaction with the vascular tissue contributes to its long-lasting antihypertensive action. eathj.orgvinmec.com Research has also indicated that lercanidipine can inhibit the proliferation and migration of vascular smooth muscle cells, a process that contributes to the development of atherosclerosis. nih.gov

Impact on Intracellular Calcium Concentration

The fundamental action of lercanidipine is to decrease the intracellular concentration of calcium ions ([Ca2+]i) within vascular smooth muscle cells. drugbank.com Under normal conditions, the influx of extracellular calcium triggers the contractile processes of these cells. drugbank.com Lercanidipine interferes with this process by blocking the channels responsible for this influx. drugbank.com The reduction in intracellular calcium leads to the inhibition of the contractile machinery, resulting in muscle relaxation and vasodilation. drugbank.com This effect is the direct cause of the drug's ability to lower peripheral resistance and, consequently, blood pressure. mims.com

Receptor Binding Dynamics and Selectivity

The interaction of lercanidipine with its target receptors is characterized by specific binding kinetics and a high degree of selectivity.

Competitive Binding to L-type Calcium Channels

Lercanidipine engages in competitive binding with the L-type calcium channels. nih.gov This means it vies with calcium ions for access to the channel's binding sites. The high affinity of lercanidipine for these channels ensures effective blockade even at therapeutic concentrations. Its unique chemical structure and high lipophilicity contribute to its strong and persistent binding to the cell membrane, where the calcium channels are located. tandfonline.com This membrane-partitioning characteristic is thought to be a key factor in its pharmacokinetic profile, allowing for a long duration of action despite a relatively short plasma half-life. tandfonline.com

Vascular Selectivity Profile Compared to Other Dihydropyridines

Lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB), is distinguished by its high vascular selectivity. mdpi.comeathj.orghse.ie This selectivity translates to a more pronounced effect on the smooth muscle of blood vessels compared to cardiac muscle. e-lactancia.org The primary antihypertensive action of lercanidipine stems from its ability to directly relax vascular smooth muscle, which in turn lowers total peripheral resistance. e-lactancia.org

In vitro studies have consistently demonstrated the superior vasoselectivity of lercanidipine when compared to other dihydropyridines. One study, evaluating the functional calcium antagonistic activity in isolated rabbit aorta and heart ventricle tissues, reported a vasoselectivity ratio (IC50 on cardiac tissue / IC50 on vascular tissue) of 730 for lercanidipine after four hours of incubation. nih.gov This was significantly higher than that of lacidipine (B1674219) (193), amlodipine (B1666008) (95), felodipine (B1672334) (6), and nitrendipine (B1678957) (3), indicating a substantially lower impact on cardiac contractility for a comparable vasodilatory effect. nih.gov Another study in human cardiovascular tissue corroborated these findings, showing a rank order of vasoselectivity as lercanidipine (260) > amlodipine (60) > nifedipine (B1678770) (0.6). researchgate.net

The high lipophilicity of lercanidipine contributes to its gradual onset of action and prolonged smooth muscle relaxation. eathj.orgnih.gov This characteristic is believed to be the reason why acute hypotension with reflex tachycardia is rarely observed in hypertensive patients treated with lercanidipine. eathj.orge-lactancia.org In comparative studies, lercanidipine has shown a lower negative inotropic (heart muscle weakening) effect than other dihydropyridines like lacidipine, amlodipine, felodipine, and nitrendipine. tandfonline.com

Table 1: Comparative Vascular Selectivity of Dihydropyridines

Drug Vasoselectivity Ratio (Cardiac IC50 / Vascular IC50) Reference
Lercanidipine 730 nih.gov
Lacidipine 193 nih.gov
Amlodipine 95 nih.gov
Felodipine 6 nih.gov
Nitrendipine 3 nih.gov

Enantiomeric Pharmacology of this compound

Contribution of (S)-enantiomer to Antihypertensive Activity

The antihypertensive effect of lercanidipine is primarily attributed to the (S)-enantiomer. eathj.orge-lactancia.orgcbg-meb.nleaspublisher.com In vitro studies have shown that the (S)-enantiomer has a 100- to 200-fold greater affinity for L-type calcium channels than the (R)-enantiomer. ncats.io This significant difference in binding affinity directly translates to the observed antihypertensive activity.

In conscious, spontaneously hypertensive rats, both intravenous and oral administration of lercanidipine and its (S)-enantiomer resulted in a dose-dependent and long-lasting reduction in blood pressure, while the (R)-enantiomer was found to be practically inactive. capes.gov.br Similarly, in chronically catheterized renal hypertensive conscious dogs, oral administration of (S)-lercanidipine was approximately twice as active as the racemic mixture (lercanidipine), and the (R)-enantiomer showed minimal activity. capes.gov.br

Comparative Pharmacodynamics of Enantiomers

In studies on smooth muscle cells, both enantiomers of lercanidipine were found to inhibit cell replication and migration. tandfonline.comtandfonline.com Interestingly, this antiproliferative effect was not related to the stereoselective binding to L-type calcium channels, suggesting an alternative mechanism of action. tandfonline.comtandfonline.com When examining the serum-induced elevation of intracellular calcium in smooth muscle cells, the (S)-enantiomer demonstrated a 2.4-fold greater inhibitory activity than the (R)-enantiomer. tandfonline.comtandfonline.com

Regarding their effects on different types of calcium channels, one study found that both enantiomers of lercanidipine block both L-type and T-type calcium channels. nih.goveuropeanreview.org The study reported a T-type to L-type selectivity ratio (T/L) of 1.05 for (S)-lercanidipine and 1.15 for (R)-lercanidipine, indicating a notable selectivity for T-type channels for both enantiomers. nih.goveuropeanreview.org

Pharmacokinetic studies have shown that the plasma concentration profiles of the two enantiomers are similar, with the peak plasma concentration and area under the curve (AUC) for the (S)-enantiomer being, on average, 1.2-fold higher than for the (R)-enantiomer. e-lactancia.orgcbg-meb.nlgeneesmiddeleninformatiebank.nl The elimination half-lives of the two enantiomers are also essentially the same, and no in vivo interconversion between the enantiomers is observed. e-lactancia.orgcbg-meb.nlgeneesmiddeleninformatiebank.nl

Table 2: Comparative Pharmacodynamic Properties of Lercanidipine Enantiomers

Property (S)-enantiomer (R)-enantiomer Reference
Antihypertensive Activity Primary contributor Practically inactive eathj.orge-lactancia.orgcbg-meb.nleaspublisher.comcapes.gov.br
Affinity for L-type Ca2+ Channels 100-200 fold higher Lower affinity ncats.io
Inhibition of SMC Ca2+ Elevation 69% inhibition 29% inhibition tandfonline.comtandfonline.com
T/L-type Channel Selectivity Ratio 1.05 1.15 nih.goveuropeanreview.org

Beyond Calcium Channel Blockade: Pleiotropic Effects Research

Anti-atherogenic Mechanisms

Atherosclerosis is a complex disease involving multiple cellular processes, including the proliferation and migration of smooth muscle cells (SMCs) and cholesterol accumulation. tandfonline.comtandfonline.com Lercanidipine has demonstrated the potential to interfere with these key events in atherogenesis. tandfonline.comtandfonline.com

In vitro studies have shown that lercanidipine and its enantiomers can inhibit the replication and migration of arterial myocytes. tandfonline.comtandfonline.com This antiproliferative effect was found to be dose-dependent and had a potency similar to that of lacidipine and nifedipine. tandfonline.comtandfonline.com Notably, this effect appears to be independent of L-type calcium channel blockade, suggesting an alternative mechanism of action. tandfonline.comtandfonline.com Furthermore, lercanidipine has been shown to reduce atherosclerotic lesions and cholesterol accumulation in animal models. nih.gov

The ability of lercanidipine to inhibit both L-type and T-type calcium channels may also contribute to its anti-atherogenic properties. mdpi.com This dual blockade can lead to the dilation of both afferent and efferent glomerular arterioles, which helps to preserve intraglomerular pressure. mdpi.comeathj.orgnih.gov

Anti-inflammatory Pathways

Inflammation is a critical component in the development and progression of vascular diseases like atherosclerosis. cnu.edu.tw Lercanidipine has been shown to possess anti-inflammatory properties that may contribute to its therapeutic effects. mdpi.comnih.govmedchemexpress.com

In experimental models, lercanidipine has been found to reduce inflammation in a dose-dependent manner. researchgate.netnih.gov One study demonstrated that lercanidipine significantly reduced carrageenan-induced paw edema in rats, an effect that was superior to that of diclofenac (B195802) sodium. researchgate.netnih.gov The anti-inflammatory potential of lercanidipine was further supported by its ability to inhibit the degranulation of mast cells, which are key players in allergic inflammation. nih.gov

At the molecular level, lercanidipine has been shown to suppress the production of several pro-inflammatory mediators. In lipopolysaccharide (LPS) and interferon-γ (IFN-γ)-stimulated vascular smooth muscle cells, lercanidipine attenuated the production of nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α). medchemexpress.comcnu.edu.tw It also down-regulated the expression of inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMP-2/MMP-9), while up-regulating the tissue inhibitor of matrix metalloproteinase-1 (TIMP-1). cnu.edu.tw These effects are mediated, at least in part, through the inhibition of signaling pathways such as MAPKs, Akt/IkB-α, and NF-κB. medchemexpress.comcnu.edu.tw Additionally, lercanidipine has been observed to decrease TNF-α levels in LPS-stimulated RAW264.7 cells and inhibit MAPK signaling. researchgate.netnih.gov

Antioxidant Properties and Molecular Targets

This compound, a third-generation dihydropyridine calcium channel blocker, demonstrates significant antioxidant properties that contribute to its therapeutic effects beyond vasodilation. medchemexpress.comresearchgate.net Its lipophilic nature allows it to accumulate within cellular membranes, where it can exert direct antioxidant actions. ahajournals.org This activity is a key component of its pleiotropic effects, helping to mitigate oxidative stress, a condition implicated in the pathophysiology of various cardiovascular diseases. researchgate.net

Research has shown that lercanidipine effectively reduces the levels of several key markers of oxidative stress. In hypertensive patients, treatment with lercanidipine has led to a notable decrease in plasma lipoperoxides, isoprostanes, and thiobarbituric acid reactive species (TBA-RS). ahajournals.orgnih.gov By diminishing these markers, lercanidipine demonstrates its capacity to lower the production of oxygen free radicals. ahajournals.org Furthermore, studies have identified its ability to reduce other oxidative stress markers, including 3-nitrotyrosine (B3424624) (3NT) and 4-hydroxynonenal (B163490) (4HNE). nih.govresearchgate.net

The antioxidant mechanism of lercanidipine involves the modulation of various molecular targets. It has been found to increase the messenger RNA (mRNA) expression of several crucial antioxidant enzyme genes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase 1 and 2 (SOD1/2), and thioredoxin reductase 1 (Txnrd1). nih.govresearchgate.net Concurrently, it decreases the expression of pro-oxidant oxidase genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Another significant molecular target is matrix metalloproteinase-9 (MMP-9); lercanidipine has been shown to consistently decrease the activity of activated MMP-9 in hypertensive patients. nih.gov Additionally, by reducing cellular reactive oxygen species, lercanidipine can inhibit the accumulation of cholesterol in macrophages. mdpi.com

The table below summarizes the molecular targets and effects of Lercanidipine's antioxidant properties.

CategoryMolecular Target/MarkerObserved Effect
Oxidative Stress Markers Plasma LipoperoxidesDecrease ahajournals.org
IsoprostanesDecrease ahajournals.org
Thiobarbituric Acid Reactive Species (TBA-RS)Decrease researchgate.netnih.gov
3-Nitrotyrosine (3NT)Decrease nih.govresearchgate.net
4-Hydroxynonenal (4HNE)Decrease nih.govresearchgate.net
Enzyme Expression Heme Oxygenase-1 (HO-1)Increased mRNA Expression nih.govresearchgate.net
Superoxide Dismutase 1/2 (SOD1/2)Increased mRNA Expression nih.govresearchgate.net
Thioredoxin Reductase 1 (Txnrd1)Increased mRNA Expression nih.govresearchgate.net
Cyclooxygenase-2 (COX-2)Decreased mRNA Expression nih.govresearchgate.net
Inducible Nitric Oxide Synthase (iNOS)Decreased mRNA Expression nih.govresearchgate.net
Protein Activity Matrix Metalloproteinase-9 (MMP-9)Decreased Activity nih.gov
Lipid Metabolism CholesterolInhibited Accumulation mdpi.com

Anti-apoptotic Mechanisms

Beyond its established roles as an antihypertensive and antioxidant agent, this compound exhibits distinct anti-apoptotic properties. researchgate.netnih.govresearchgate.net Apoptosis, or programmed cell death, is a critical process in the development and progression of various diseases. The ability of lercanidipine to modulate apoptotic pathways highlights its potential as a protective agent in contexts such as chemotherapy-induced toxicity and neurodegenerative conditions. nih.govmdpi.com

One of the primary anti-apoptotic mechanisms of lercanidipine involves the activation of the caspase cascade. Research has demonstrated that lercanidipine can induce the activation of both caspase-3 and caspase-8 in a concentration-dependent manner. mdpi.comnih.gov Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, and its activation often leads to the subsequent activation of executioner caspases like caspase-3. nih.gov In one study, lercanidipine at a concentration of 20 μM increased caspase-3 activity by approximately 2.9-fold and caspase-8 activity by approximately 5.8-fold compared to the control group. mdpi.comnih.gov

In addition to caspase activation, lercanidipine influences other significant signaling pathways involved in apoptosis. It has been shown to significantly inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and stress responses. mdpi.com Furthermore, in a study investigating doxorubicin-induced lung injury, lercanidipine was found to provide protection by regulating the PERK/CHOP and Bax/Bcl-2/Cytochrome c (Cyt c) pathways. nih.gov It was observed to decrease the levels of pro-apoptotic genes while increasing the levels of anti-apoptotic genes. nih.gov While some studies on conditions like spinal cord injury have not shown a definitive effect on preventing apoptosis, they have confirmed its potent anti-inflammatory effects, which can be linked to cell survival. nih.govresearchgate.net

The table below details the key molecular targets and pathways involved in the anti-apoptotic mechanisms of Lercanidipine.

PathwayMolecular TargetObserved Effect
Caspase Cascade Caspase-3Dose-dependent activation mdpi.comnih.gov
Caspase-8Dose-dependent activation mdpi.comnih.gov
Signaling Pathways Mitogen-Activated Protein Kinase (MAPK)Inhibition mdpi.com
PERK/CHOP PathwayRegulation nih.gov
Bcl-2 Family & Cytochrome c Bax/Bcl-2 RatioRegulation nih.gov
Cytochrome c (Cyt c)Regulation nih.gov
Inflammatory Pathways NF-κBReduction (linked to anti-inflammatory effects) nih.gov

Pharmacological Investigations of Lercanidipine Hydrochloride

Pharmacodynamics Studies

The pharmacological activity of lercanidipine (B1674757) hydrochloride is primarily attributed to its (S)-enantiomer. e-lactancia.orgcbg-meb.nl It is a dihydropyridine (B1217469) calcium antagonist that selectively inhibits the transmembrane influx of calcium into vascular smooth muscle more so than into cardiac muscle. e-lactancia.orgnps.org.au This action results in the relaxation of vascular smooth muscle and a subsequent lowering of total peripheral resistance. e-lactancia.orgdrugbank.com

Dose-Response Relationships in Vasodilation

Lercanidipine hydrochloride demonstrates a clear dose-response relationship in its vasodilatory and antihypertensive effects. Clinical studies in patients with mild to moderate hypertension have shown that once-daily administration of 10 mg or 20 mg of lercanidipine effectively reduces blood pressure compared to a placebo. nih.gov The dose-response curve is noted to be steep, with a plateau observed at doses between 20-30 mg, suggesting that increasing the dose beyond this range is unlikely to improve efficacy. medicines.org.uk

Studies have quantified the reduction in blood pressure, with diastolic blood pressure changes after 4 weeks of treatment with 10-20 mg daily ranging from 8 to 13 mmHg, compared to a 3-6 mmHg reduction with a placebo. e-lactancia.org In one study, patients treated with lercanidipine experienced a significantly greater decrease in sitting systolic blood pressure (-22.6 mmHg) compared to those on placebo. e-lactancia.org The response rate, defined as the percentage of patients achieving a diastolic blood pressure of ≤90 mmHg or a reduction of ≥10 mmHg from baseline, ranged from 50% to 66% with 10 mg/day and up to 86% with 20 mg/day of lercanidipine. nih.govresearchgate.net

Table 1: Dose-Dependent Blood Pressure Reduction with Lercanidipine

Dose Change in Diastolic Blood Pressure (mmHg) Change in Systolic Blood Pressure (mmHg) Responder Rate
10 mg/day -8 to -13 e-lactancia.org -22.6 (compared to placebo) e-lactancia.org 50% - 66% nih.govresearchgate.net
20 mg/day -8 to -13 e-lactancia.org -22.6 (compared to placebo) e-lactancia.org up to 86% nih.govresearchgate.net

Duration of Action and Receptor Half-Life

Despite having a relatively short plasma half-life of 8–10 hours, lercanidipine exhibits a prolonged duration of antihypertensive activity that lasts for at least 24 hours. tg.org.aunih.govwikipedia.org This extended effect is attributed to its high lipophilicity and high membrane partition coefficient, which allows the drug to accumulate in the lipid bilayer of cell membranes. nih.govnih.govvinmec.comnih.gov From this membrane depot, lercanidipine is gradually released to its receptor sites on the L-type calcium channels, resulting in a long-lasting pharmacological action. nih.gov This characteristic allows for effective once-daily administration. nih.gov

The trough/peak ratio for diastolic blood pressure, a measure of the sustained effect of an antihypertensive drug, has been reported to be greater than 0.8 for both 10 mg and 20 mg doses of lercanidipine, indicating a long duration of action. nih.gov

Effects on Peripheral Vascular Resistance

The principal mechanism of lercanidipine's antihypertensive effect is the reduction of total peripheral vascular resistance. e-lactancia.orgdrugbank.comvinmec.com As a vasoselective dihydropyridine calcium antagonist, lercanidipine directly relaxes vascular smooth muscle, leading to vasodilation. e-lactancia.orgdrugbank.comtg.org.au This effect is more pronounced on vascular smooth muscle than on cardiac muscle. e-lactancia.org The vasodilation induced by lercanidipine is gradual in onset. e-lactancia.orgtg.org.au

Lack of Significant Reflex Tachycardia Mechanisms

A notable characteristic of lercanidipine is its low incidence of reflex tachycardia, a common side effect associated with other dihydropyridine calcium channel blockers. e-lactancia.orgnih.govmdpi.com This is attributed to the gradual onset of vasodilation induced by the drug. e-lactancia.orgnps.org.autg.org.au The slow reduction in blood pressure does not trigger a significant compensatory increase in heart rate. mdpi.com Clinical trials have confirmed that treatment with lercanidipine does not significantly affect heart rate. nih.gov

Absence of Negative Inotropic and Chronotropic Activity on Myocardium

Lercanidipine is characterized by its high vascular selectivity, meaning it has a greater effect on vascular smooth muscle than on the myocardium. e-lactancia.orgtg.org.au As a result, it is devoid of significant negative inotropic (force of contraction) and chronotropic (heart rate) effects at therapeutic doses. e-lactancia.orgresearchgate.net In vitro studies have shown that lercanidipine has less negative inotropic activity compared to other dihydropyridines like nitrendipine (B1678957) and felodipine (B1672334). researchgate.net While some dihydropyridines can cause bradycardia and negative inotropic effects at very high doses, lercanidipine's peripheral selectivity is a key feature in its pharmacological profile. medicines.org.uk

Pharmacokinetics Research

This compound is completely absorbed after oral administration. e-lactancia.org However, it undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in a low absolute bioavailability of about 10%. e-lactancia.orgtg.org.auwikipedia.org This bioavailability can be significantly influenced by food; it increases up to four-fold when taken after a high-fat meal. e-lactancia.orgwikipedia.org

Peak plasma concentrations (Cmax) are typically reached 1.5 to 3 hours after oral administration. e-lactancia.orgnih.gov The pharmacokinetics of lercanidipine are non-linear, with a progressive saturation of first-pass metabolism as the dose increases. nps.org.au For instance, after doses of 10, 20, or 40 mg, the peak plasma concentrations were observed in a ratio of 1:3:8, and the area under the plasma concentration-time curves (AUC) were in a ratio of 1:4:18. nps.org.au

Lercanidipine is highly bound to plasma proteins (over 98%) and is rapidly and extensively distributed to tissues and organs. e-lactancia.orgnih.gov The drug is predominantly converted to inactive metabolites, and approximately 50% of the dose is excreted in the urine, with no parent drug found in the urine or feces. e-lactancia.orgtg.org.au Lercanidipine exhibits a biphasic elimination profile, with an initial elimination half-life of 2.8 to 3.7 hours and a terminal elimination half-life of 8 to 10.5 hours. researchgate.netnih.gov

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value
Absorption Complete after oral administration e-lactancia.org
Bioavailability ~10% (fasting), increases with food e-lactancia.orgtg.org.auwikipedia.org
Time to Peak Plasma Concentration (Tmax) 1.5 - 3 hours e-lactancia.orgnih.gov
Plasma Protein Binding >98% e-lactancia.orgnih.gov
Metabolism Extensive first-pass metabolism via CYP3A4 e-lactancia.orgtg.org.au
Elimination Half-life Biphasic: 2.8-3.7 hours (initial), 8-10.5 hours (terminal) researchgate.netnih.gov
Excretion ~50% in urine as inactive metabolites e-lactancia.orgtg.org.au

Absorption Characteristics and Bioavailability

Following oral administration, this compound is completely absorbed. e-lactancia.orgsahpra.org.zatg.org.aumedicines.org.uk Peak plasma concentrations (Cmax) are typically observed between 1.5 to 3 hours after dosing. nih.gove-lactancia.orgmedicines.org.ukmims.com Studies have shown that after a 10 mg dose, the Cmax is approximately 3.30 ng/mL, and after a 20 mg dose, it is around 7.66 ng/mL. e-lactancia.orgsahpra.org.zamedicines.org.uk

However, the absolute bioavailability of lercanidipine is relatively low, estimated to be around 10% when taken under fed conditions. e-lactancia.orgmedicines.org.uk This low bioavailability is a consequence of extensive first-pass metabolism in the liver. e-lactancia.orgtg.org.aumedicines.org.uk When administered to healthy volunteers in a fasting state, the bioavailability is even lower, reduced to about one-third of that in the fed state. medicines.org.ukcbg-meb.nl

Lercanidipine exhibits non-linear kinetics, meaning that increases in dosage lead to a disproportionately larger increase in plasma concentrations and area under the curve (AUC). e-lactancia.orgsahpra.org.za For instance, after doses of 10, 20, or 40 mg, the peak plasma concentrations were in a ratio of 1:3:8, and the AUCs were in a ratio of 1:4:18. e-lactancia.orgacinoedudoc.com This suggests a progressive saturation of the first-pass metabolism, leading to increased bioavailability at higher doses. e-lactancia.orgacinoedudoc.com

The pharmacokinetics of lercanidipine are enantioselective. nih.gov The (S)-enantiomer, which is primarily responsible for the antihypertensive activity, generally shows a 1.2-fold higher Cmax and AUC compared to the (R)-enantiomer. e-lactancia.orgnih.gov Despite this, the time to reach peak plasma concentration is similar for both enantiomers, and no in vivo interconversion between them is observed. e-lactancia.orgmedicines.org.ukcbg-meb.nl

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value
Time to Peak Plasma Concentration (Tmax) 1.5 - 3 hours nih.gove-lactancia.orgmedicines.org.ukmims.com
Peak Plasma Concentration (Cmax) - 10 mg dose 3.30 ± 2.09 ng/mL e-lactancia.orgsahpra.org.zamedicines.org.uk
Peak Plasma Concentration (Cmax) - 20 mg dose 7.66 ± 5.90 ng/mL e-lactancia.orgsahpra.org.zamedicines.org.uk
Absolute Bioavailability (fed state) ~10% e-lactancia.orgmedicines.org.uk
(S)-enantiomer vs. (R)-enantiomer AUC (S)-enantiomer is 1.2-fold higher e-lactancia.orgnih.gov

The presence of food significantly impacts the bioavailability of lercanidipine. tg.org.au Ingesting lercanidipine up to 2 hours after a high-fat meal can increase its bioavailability four-fold. e-lactancia.orgmedicines.org.uk A carbohydrate-rich meal can also increase bioavailability by about two-fold. nps.org.au This effect is attributed to the high lipophilicity of the compound. google.com Due to this marked food effect, it is recommended that lercanidipine be taken at least 15 minutes before a meal to ensure more consistent absorption. e-lactancia.orgnps.org.au

Rate and Extent of Absorption

Distribution and Protein Binding

Lercanidipine is extensively bound to plasma proteins, with the degree of binding exceeding 98%. nih.gove-lactancia.orgsahpra.org.zamedicines.org.uk This high level of protein binding means that only a small fraction of the drug is free in the plasma to exert its pharmacological effect. sahpra.org.za In conditions such as severe renal or hepatic dysfunction where plasma protein levels may be reduced, the free fraction of lercanidipine may be increased. e-lactancia.orgsahpra.org.zamedicines.org.uk

Following absorption, lercanidipine is rapidly and extensively distributed from the plasma to various tissues and organs. e-lactancia.orgsahpra.org.zamedicines.org.uk Its high lipophilicity contributes to a high membrane partition coefficient, allowing it to accumulate in the lipid membranes of cells, particularly in arteriolar cell membranes. sahpra.org.zanih.gov This high affinity for the lipid membrane is believed to contribute to its prolonged therapeutic activity, which lasts for 24 hours despite a relatively short plasma half-life. hpra.iesahpra.org.za The apparent volume of distribution is in the range of 2-2.5 L/kg. mims.com

Plasma Protein Binding Extent

Metabolism and Enzyme Pathways

Lercanidipine is extensively metabolized, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gove-lactancia.orgsahpra.org.zatg.org.au As a result of this extensive metabolism, no parent drug is found in the urine or feces. e-lactancia.orgsahpra.org.za The biotransformation process converts lercanidipine into inactive metabolites, and approximately 50% of the administered dose is excreted in the urine as metabolites. e-lactancia.orgsahpra.org.zatg.org.au

The major metabolic pathways for lercanidipine include the aromatization of the dihydropyridine ring, hydroxylation, N-dealkylation, and O-glucuronidation. scilit.com Given that CYP3A4 is the primary enzyme responsible for its metabolism, there is a potential for drug-drug interactions with other substances that inhibit or induce this enzyme. tg.org.au For example, strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase the plasma levels of lercanidipine. medicines.org.ukmims.com Conversely, inducers of CYP3A4, like rifampicin (B610482) and certain anticonvulsants, may reduce its plasma concentrations and therapeutic effect. medicines.org.uk In vitro studies have indicated that at therapeutic doses, lercanidipine is not expected to inhibit the biotransformation of drugs metabolized by CYP3A4 and CYP2D6. medicines.org.ukhpra.ie

Role of Cytochrome P450 3A4 (CYP3A4) in Metabolism

This compound undergoes extensive first-pass metabolism in the liver, with cytochrome P450 3A4 (CYP3A4) being the principal enzyme responsible for its biotransformation. researchgate.netnih.goveuropeanreview.orgcbg-meb.nlnih.govhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nl This enzymatic pathway is significant as CYP3A4 is involved in the metabolism of a large number of drugs, creating a potential for drug-drug interactions. nih.govnih.gov The metabolism by CYP3A4 is extensive, to the point that no parent lercanidipine is found in the urine or feces. europeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nl The extensive nature of this first-pass metabolism contributes to the low absolute bioavailability of lercanidipine. hpra.iewikipedia.org

Studies have shown that co-administration of lercanidipine with strong inhibitors of CYP3A4, such as ketoconazole, can lead to a considerable increase in the plasma levels of lercanidipine. wikipedia.orghpra.ie Conversely, inducers of CYP3A4, like rifampicin and certain anticonvulsants, may decrease plasma concentrations of lercanidipine, potentially reducing its therapeutic efficacy. hpra.iewikipedia.org While lercanidipine itself can inhibit CYP3A4 and CYP2D6 in vitro, this effect is observed at concentrations much higher than those achieved with therapeutic oral doses, suggesting a low likelihood of clinically significant pharmacokinetic interactions with substrates of these enzymes, such as midazolam and metoprolol (B1676517). europeanreview.org

The metabolism of lercanidipine exhibits non-linear kinetics, suggesting a progressive saturation of the first-pass metabolism as the dose increases. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlhpra.iesahpra.org.za This saturation leads to a disproportionate increase in plasma concentrations and area under the curve (AUC) with higher doses. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlhpra.ie

Metabolite Identification and Activity

Lercanidipine is predominantly converted into inactive metabolites. researchgate.neteuropeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nlnih.gov The extensive metabolism by CYP3A4 ensures that the parent drug is completely biotransformed, and as a result, no unchanged lercanidipine is excreted. europeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nl The antihypertensive activity of the drug is attributed mainly to the (S)-enantiomer of the parent compound. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl While detailed public information on the specific chemical structures of all metabolites is not extensively documented in all sources, the key takeaway from pharmacological studies is their lack of significant clinical activity. researchgate.netnih.gov

Elimination Routes and Half-life

The elimination of this compound from the body is characterized by its complete metabolic degradation and subsequent excretion of these metabolites, along with a distinct multi-phasic elimination pattern.

Biphasic Elimination Profile

Lercanidipine exhibits a biphasic elimination profile from the plasma. europeanreview.orgnih.gov The initial phase is characterized by a half-life of approximately 3 to 5 hours. europeanreview.orgsahpra.org.zanih.govresearchgate.net This is followed by a second, slower phase. europeanreview.orgnih.govresearchgate.net This two-phase pattern reflects the distribution of the drug into and out of tissues, particularly its partitioning into the lipid membranes of cells. nih.gov

Renal and Fecal Excretion of Metabolites

Following its extensive metabolism, the inactive metabolites of lercanidipine are eliminated from the body through both renal and fecal routes. nih.govnih.gov Approximately 50% of an administered dose is excreted in the urine as metabolites. researchgate.neteuropeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nlwikipedia.org The remainder of the metabolites are presumably eliminated via the feces, completing the excretion process. nih.govnih.gov It is important to reiterate that no parent drug is found in either the urine or the feces. europeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nl

Terminal Half-life Considerations

The mean terminal elimination half-life of lercanidipine is generally reported to be in the range of 8 to 10.5 hours. researchgate.neteuropeanreview.orghpra.iegeneesmiddeleninformatiebank.nlwikipedia.orgnih.gov Some studies have noted a terminal half-life of around 10.5 hours for the second phase of elimination. researchgate.neteuropeanreview.orgnih.govresearchgate.net Despite this relatively short to intermediate plasma half-life, the therapeutic antihypertensive effect of lercanidipine is sustained for 24 hours. europeanreview.orghpra.iegeneesmiddeleninformatiebank.nlwikipedia.orghpra.iesahpra.org.zanih.gov This prolonged duration of action is not directly dependent on the plasma concentration but is attributed to the high lipophilicity of lercanidipine. nih.gov This property allows the drug to accumulate in the lipid bilayer of smooth muscle cell membranes, from where it is gradually released to interact with its target, the L-type calcium channels. hpra.ienih.gov No accumulation of the drug has been observed with repeated administration. europeanreview.orghpra.iegeneesmiddeleninformatiebank.nlhpra.iesahpra.org.za

Pharmacokinetic Parameters of this compound

Parameter Value Source(s)
Primary Metabolism Enzyme Cytochrome P450 3A4 (CYP3A4) researchgate.net, nih.gov, europeanreview.org, cbg-meb.nl, nih.gov, hpra.ie, geneesmiddeleninformatiebank.nl, hpra.ie, geneesmiddeleninformatiebank.nl
Metabolite Activity Predominantly inactive nih.gov, researchgate.net, europeanreview.org, cbg-meb.nl, hpra.ie, geneesmiddeleninformatiebank.nl, hpra.ie, geneesmiddeleninformatiebank.nl
Elimination Profile Biphasic nih.gov, europeanreview.org
Initial Phase Half-life 3-5 hours nih.gov, europeanreview.org, researchgate.net, sahpra.org.za
Terminal Elimination Half-life 8-10.5 hours nih.gov, researchgate.net, wikipedia.org, europeanreview.org, hpra.ie, geneesmiddeleninformatiebank.nl
Excretion of Metabolites ~50% in urine, rest in feces nih.gov, researchgate.net, nih.gov, wikipedia.org, europeanreview.org, cbg-meb.nl, hpra.ie, geneesmiddeleninformatiebank.nl, hpra.ie, geneesmiddeleninformatiebank.nl
Duration of Action 24 hours nih.gov, wikipedia.org, europeanreview.org, sahpra.org.za, hpra.ie, hpra.ie, geneesmiddeleninformatiebank.nl

Pharmacokinetic-Pharmacodynamic Correlations

The relationship between the plasma concentration of lercanidipine (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a key aspect of its clinical profile. drugbank.com A notable characteristic of lercanidipine is the dissociation between its plasma half-life and the duration of its antihypertensive action. hpra.ienih.gov While the terminal elimination half-life is in the range of 8-10.5 hours, its blood pressure-lowering effect persists for a full 24 hours, allowing for once-daily administration. europeanreview.orghpra.iegeneesmiddeleninformatiebank.nlwikipedia.orghpra.iesahpra.org.zanih.gov

This sustained effect is attributed to lercanidipine's high lipophilicity and its high membrane partition coefficient. nih.govhpra.iesahpra.org.zanih.gov The drug's ability to be stored in the lipid membranes of vascular smooth muscle cells creates a depot from which it can slowly diffuse to its site of action, the L-type calcium channels. nih.govhpra.ienih.gov This "membrane-controlled" kinetics means that a therapeutic concentration is maintained at the receptor level long after plasma concentrations have declined. nih.gov

Furthermore, the slow onset of vasodilation induced by lercanidipine helps to avoid the reflex tachycardia that can be associated with other dihydropyridine calcium channel blockers that cause a more rapid drop in blood pressure. nih.govhpra.iesahpra.org.za The antihypertensive activity is primarily due to the (S)-enantiomer of lercanidipine. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl The non-linear kinetics, where plasma levels increase more than proportionally with the dose, indicate a saturation of first-pass metabolism, which also influences the dose-response relationship. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlhpra.iesahpra.org.zatg.org.au

Clinical Efficacy and Comparative Studies

Monotherapy Efficacy in Hypertension

Clinical studies have consistently affirmed the efficacy of lercanidipine (B1674757) hydrochloride as a monotherapy for mild-to-moderate hypertension. mdpi.comresearchgate.net Research indicates that lercanidipine effectively reduces both systolic and diastolic blood pressure. nih.gov In several large-scale uncontrolled trials involving over 20,000 patients with mild-to-moderate hypertension, treatment with lercanidipine resulted in systolic and diastolic blood pressure reductions of 19–26 mmHg and 13–15 mmHg, respectively, over a period of 3 to 6 months. nih.gov

The effectiveness of lercanidipine extends to various patient populations, including the elderly and those with isolated systolic hypertension. nih.govnih.gov In elderly patients (aged 60–85 years) with hypertension, lercanidipine demonstrated a greater reduction in diastolic blood pressure compared to placebo and achieved a higher response rate. nih.gov Furthermore, the LAURA study, which assessed the efficacy of lercanidipine in patients with varying cardiovascular risk profiles, found that the drug was effective and well-tolerated across all risk groups. researchgate.net

A study involving patients with Stage 2 hypertension showed that lercanidipine monotherapy led to significant reductions in both office and home blood pressure measurements. nih.gov The responder rate, defined by specific reductions in systolic and diastolic blood pressure, was notable in these patients. nih.gov Observational studies in clinical practice have also reported high rates of blood pressure normalization in patients treated with lercanidipine as a single agent. nih.gov

Table 1: Efficacy of Lercanidipine Monotherapy in Various Studies

Study/Patient PopulationBlood Pressure Reduction (Systolic/Diastolic)Responder/Normalization RateReference
Uncontrolled Trials (Mild-to-Moderate Hypertension)19–26 mmHg / 13–15 mmHgNot specified nih.gov
Stage 2 Hypertension11.0/10.4 mmHg (office)47% (SBP) / 53% (DBP) nih.gov
Elderly Patients (vs. Placebo)15 mmHg / 10 mmHg59% nih.gov
Observational StudiesNot specified46.4%–63.0% (normalized) nih.gov

Combination Therapy Efficacy

For many patients, achieving target blood pressure requires more than one antihypertensive agent. nih.gov Lercanidipine hydrochloride has proven to be an effective component of combination therapy, working synergistically with other classes of antihypertensive drugs to enhance blood pressure control. nih.govnih.govgoogle.comhilarispublisher.com

Combination with ACE Inhibitors

The combination of lercanidipine with an angiotensin-converting enzyme (ACE) inhibitor, such as enalapril (B1671234), is a well-established and effective strategy for managing hypertension. nih.govgoogle.comhilarispublisher.com This combination targets different pathophysiological pathways involved in blood pressure regulation, leading to a more potent antihypertensive effect than either agent alone. nih.govhilarispublisher.com

A prospective observational cohort study evaluating the fixed combination of lercanidipine and enalapril in over 8,400 patients demonstrated a mean blood pressure reduction of 28.4/13.5 mmHg after approximately three months of treatment. nih.gov Nearly 80% of these patients achieved their target blood pressure. nih.gov Furthermore, studies have shown that adding lercanidipine to enalapril therapy in patients who are non-responders to the ACE inhibitor alone results in significant additional blood pressure reduction. nih.gov

Combination with Diuretics

When combined with diuretics like hydrochlorothiazide (B1673439), lercanidipine demonstrates enhanced antihypertensive efficacy. nih.govgoogle.comhilarispublisher.com In a study of patients who did not respond adequately to enalapril monotherapy, the addition of lercanidipine was compared to the addition of hydrochlorothiazide. The lercanidipine combination resulted in a greater reduction in both diastolic and systolic blood pressure. nih.gov Specifically, lercanidipine led to a mean diastolic blood pressure decrease of 9.3 mmHg compared to 7.4 mmHg with hydrochlorothiazide, and a systolic reduction of 9.6 mmHg versus 6.0 mmHg. nih.govhilarispublisher.com

Combination with Beta-blockers

Lercanidipine can also be effectively combined with beta-blockers to improve blood pressure control. nih.govgoogle.com One study compared the efficacy of adding lercanidipine to an ACE inhibitor versus adding the beta-blocker metoprolol (B1676517). The results indicated that the lercanidipine combination was more effective, producing a greater fall in mean arterial pressure. nih.gov

Combination with Angiotensin Receptor Blockers

The combination of lercanidipine with an angiotensin II receptor blocker (ARB) is another effective therapeutic option. nih.govhilarispublisher.com This pairing leverages the complementary mechanisms of action of the two drug classes. rpcardio.online Clinical evidence supports the use of lercanidipine in combination with ARBs such as olmesartan, irbesartan, valsartan (B143634), telmisartan, and losartan (B1675146) for the treatment of hypertension. google.com Studies have indicated that lercanidipine monotherapy may be more effective in normalizing blood pressure than losartan alone; however, a combination of lercanidipine and an ARB like valsartan often exhibits the best antihypertensive effect. mdpi.com

Comparative Efficacy with Other Antihypertensive Agents

The antihypertensive efficacy of lercanidipine has been compared to a range of other antihypertensive drugs in numerous clinical trials. nih.govnih.govnih.govhilarispublisher.comnih.govresearchgate.net

Meta-analyses of comparative studies have shown that the blood pressure-lowering effect of lercanidipine is not statistically different from other dihydropyridine (B1217469) CCBs, including amlodipine (B1666008), felodipine (B1672334), nifedipine (B1678770) GITS, and lacidipine (B1674219). nih.gov For instance, the COHORT study, which compared lercanidipine with amlodipine and lacidipine in elderly hypertensive patients, found no significant difference in blood pressure reduction among the three drugs after six months of treatment. nih.gov Similarly, a prospective, double-blind study comparing lercanidipine with amlodipine found no statistical difference in their antihypertensive efficacies. ijbcp.com

Lercanidipine has also demonstrated comparable efficacy to other classes of antihypertensive agents. Studies have shown similar blood pressure-lowering effects when compared to atenolol, hydrochlorothiazide, captopril (B1668294), losartan, and candesartan (B1668252). nih.gov In one study, lercanidipine monotherapy was found to be more effective in normalizing blood pressure than losartan alone. mdpi.com

Table 2: Comparative Efficacy of this compound

Comparator AgentClassComparative Efficacy FindingReference
AmlodipineDihydropyridine CCBSimilar antihypertensive efficacy nih.govijbcp.com
FelodipineDihydropyridine CCBSimilar antihypertensive efficacy nih.gov
Nifedipine GITSDihydropyridine CCBSimilar antihypertensive efficacy nih.gov
LacidipineDihydropyridine CCBSimilar antihypertensive efficacy nih.gov
AtenololBeta-blockerSimilar antihypertensive efficacy nih.gov
HydrochlorothiazideDiureticSimilar antihypertensive efficacy nih.gov
CaptoprilACE InhibitorSimilar antihypertensive efficacy nih.gov
LosartanAngiotensin Receptor BlockerLercanidipine monotherapy more effective in normalizing BP mdpi.com
CandesartanAngiotensin Receptor BlockerSimilar antihypertensive efficacy nih.gov

Comparison with Other Dihydropyridine Calcium Channel Blockers (e.g., Amlodipine, Lacidipine, Nifedipine)

Comparative studies have demonstrated that lercanidipine exhibits antihypertensive efficacy comparable to other dihydropyridine CCBs, including amlodipine, lacidipine, and nifedipine. tandfonline.comnih.gov

Amlodipine: Multiple clinical trials have established that lercanidipine and amlodipine have similar blood pressure-lowering effects. ijbcp.comnih.gov A retrospective observational study in South Korea involving 47,640 patients found that lercanidipine was as effective as amlodipine in preventing major adverse cardiovascular events (MACE) over a three-year follow-up period. oup.com Another study comparing the two drugs in hypertensive patients who had experienced a cerebral ischemic stroke also concluded that both were equally effective in reducing and stabilizing blood pressure. nih.gov The TOLERANCE study, a cross-sectional observational study, found that lercanidipine provided significantly better blood pressure control than amlodipine (46% vs 34%). eshonline.org

Lacidipine: In a randomized, double-blind, multicentre study of elderly patients with isolated systolic hypertension, lercanidipine was found to be as effective as lacidipine in controlling supine systolic blood pressure. nih.govcapes.gov.brresearchgate.net Both drugs demonstrated a sustained antihypertensive effect over a 24-hour period. nih.govcapes.gov.brresearchgate.net Another large, long-term study in elderly hypertensive patients also showed that lercanidipine and lacidipine had a comparable antihypertensive effect to amlodipine. oup.com

Nifedipine: Lercanidipine has been shown to have antihypertensive efficacy equivalent to slow-release nifedipine. nih.govtg.org.au A multicenter, double-blind, parallel-group study (the LEAD study) found no significant differences in blood pressure reduction between lercanidipine, felodipine, and nifedipine GITS (gastrointestinal therapeutic system) after 8 weeks of treatment. nih.govelpub.ru Similarly, a review of studies comparing lercanidipine and nifedipine GITS noted comparable blood pressure control, although the consistency of 24-hour efficacy with lercanidipine was variable in some studies. nih.gov The TOLERANCE study also included a comparison with nifedipine GITS, showing similar blood pressure control between the lercanidipine and the amlodipine/nifedipine GITS groups. nih.gov

Interactive Data Table: Lercanidipine vs. Other Dihydropyridine CCBs

Comparator Key Findings Study Type Patient Population Reference
AmlodipineComparable effectiveness in preventing MACE.Retrospective observationalHypertensive patients oup.com
AmlodipineSimilar efficacy in blood pressure reduction post-stroke.Open-label, randomized, controlledHypertensive patients with ischemic stroke nih.gov
AmlodipineLercanidipine showed significantly better blood pressure control (46% vs. 34%).Cross-sectional observational (TOLERANCE study)Essential hypertension eshonline.org
LacidipineEqually effective in controlling supine systolic blood pressure.Randomized, double-blind, multicentreElderly with isolated systolic hypertension nih.govcapes.gov.brresearchgate.net
LacidipineComparable antihypertensive effect.Long-term, multicenter, double-blindElderly hypertensives oup.comoup.com
NifedipineEquivalent antihypertensive efficacy to slow-release nifedipine.Comparative trialsMild to moderate hypertension nih.govtg.org.au
Nifedipine GITSNo significant difference in blood pressure reduction.Multicenter, double-blind, parallel-group (LEAD study)Mild to moderate hypertension nih.govelpub.ru
Nifedipine GITSComparable blood pressure control.Cross-sectional observational (TOLERANCE study)Essential hypertension nih.gov

Comparison with Other Classes of Antihypertensives (e.g., Atenolol, Captopril, Hydrochlorothiazide, Losartan, Candesartan)

Lercanidipine has demonstrated antihypertensive efficacy that is at least as effective as several other classes of antihypertensive medications. nih.govresearchgate.net

Atenolol: A randomized, double-blind, multicenter trial showed that the blood pressure reduction with lercanidipine was not significantly different from that observed with the beta-blocker atenolol. capes.gov.br Other comparative trials have also found lercanidipine to be at least as effective as atenolol. nih.govresearchgate.nettg.org.au

Captopril: In a double-blind controlled study, lercanidipine was found to be as effective as the ACE inhibitor captopril in reducing blood pressure in patients with mild to moderate hypertension. Further comparative studies have confirmed that lercanidipine's efficacy is comparable to captopril. nih.govresearchgate.nettg.org.au

Hydrochlorothiazide: A controlled clinical trial investigating add-on therapy in diabetic patients with uncontrolled hypertension found that lercanidipine was non-inferior to the diuretic hydrochlorothiazide in reducing diastolic blood pressure when added to enalapril. nih.govdovepress.com The blood pressure response rates were numerically higher with the lercanidipine combination. nih.gov Another study comparing one-year administration of lercanidipine and hydrochlorothiazide showed superimposable blood pressure reductions. tandfonline.com However, when combined with lercanidipine, enalapril showed a greater improvement in microvascular structure compared to the combination with hydrochlorothiazide. researchgate.net

Losartan: A double-blind, randomized, multicenter study concluded that the antihypertensive effects of lercanidipine were comparable to those of the angiotensin II receptor blocker (ARB) losartan. nih.gov In patients requiring dose titration, there was evidence of a greater response with lercanidipine. nih.gov Another randomized trial also showed that both lercanidipine and losartan effectively reduced blood pressure, with lercanidipine showing an additional potential benefit in fibrinolysis. researchgate.netnih.gov However, one study found lercanidipine monotherapy to be more effective in normalizing blood pressure than losartan alone. mdpi.com

Candesartan: Lercanidipine has been shown to have efficacy equivalent to the ARB candesartan. tandfonline.comresearchgate.net A study found that combination therapy of lercanidipine and candesartan was effective in patients who did not respond to monotherapy with either drug. tandfonline.com

Interactive Data Table: Lercanidipine vs. Other Antihypertensive Classes

Comparator Drug Class Key Findings Study Type Patient Population Reference
AtenololBeta-blockerNo significant difference in blood pressure reduction.Randomized, double-blind, multicenterMild to moderate essential hypertension capes.gov.br
AtenololBeta-blockerAt least as effective as atenolol.Comparative trialsMild to moderate hypertension nih.govresearchgate.nettg.org.au
CaptoprilACE InhibitorAs effective as captopril in reducing blood pressure.Double-blind controlled studyMild to moderate hypertension
CaptoprilACE InhibitorEfficacy comparable to captopril.Comparative trialsMild to moderate hypertension nih.govresearchgate.nettg.org.au
HydrochlorothiazideDiureticNon-inferior in reducing diastolic blood pressure as add-on to enalapril.Controlled clinical trialDiabetic with uncontrolled hypertension nih.govdovepress.com
HydrochlorothiazideDiureticSuperimposable blood pressure reductions after one year.Comparative studyMild to moderate essential hypertension tandfonline.com
LosartanARBComparable antihypertensive effects.Double-blind, randomized, multicenterMild to moderate essential hypertension nih.govresearchgate.net
LosartanARBBoth effectively reduced blood pressure; lercanidipine showed potential fibrinolytic benefit.Randomized trialEssential hypertension researchgate.netnih.gov
CandesartanARBEquivalent efficacy.Comparative studyMild-moderate essential hypertension tandfonline.comresearchgate.net

Organ Protective Effects and Special Populations Research

Renal Protective Effects

Lercanidipine (B1674757) has demonstrated noteworthy protective effects on the kidneys, a crucial aspect in the long-term management of hypertension, especially in patients with diabetes or chronic kidney disease (CKD). nih.goveathj.orgeuropeanreview.org Its unique pharmacological profile contributes to these renoprotective qualities. eathj.orgeuropeanreview.org

The primary mechanism behind lercanidipine's renal protection lies in its ability to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles of the glomerulus. nih.goveathj.orgahajournals.org This dual vasodilation is attributed to its blockade of both L-type and T-type calcium channels. nih.govmdpi.com While L-type calcium channels are predominant in the afferent arteriole, T-type calcium channels are more concentrated in the efferent arteriole. nih.govmdpi.com By inhibiting both, lercanidipine achieves a more balanced vasodilation within the renal microvasculature compared to older DHP-CCBs that primarily act on the afferent arteriole. nih.goveathj.orgeuropeanreview.org This balanced action helps to preserve the integrity of the glomerular structure and function. ahajournals.org

A key consequence of lercanidipine's dual arteriolar dilation is the maintenance or reduction of intraglomerular pressure. nih.govnih.govmdpi.com Unlike first and second-generation DHP-CCBs that can increase glomerular pressure by dilating only the afferent arteriole, lercanidipine's action on both arterioles helps to prevent this potentially damaging rise in pressure. eathj.orgeuropeanreview.org This preservation of normal glomerular hemodynamics is crucial for long-term renal health, as elevated intraglomerular pressure is a known factor in the progression of renal damage. eathj.orgahajournals.org Consequently, the glomerular filtration rate (GFR) is preserved. eathj.org

Lercanidipine has been shown to effectively reduce proteinuria and microalbuminuria, which are key markers of kidney damage and independent risk factors for cardiovascular events. nih.goveathj.orgeuropeanreview.org This effect is considered a peculiar and significant advantage within the CCB class. eathj.orgeuropeanreview.org Clinical studies have demonstrated a significant decrease in albuminuria in patients with hypertension and diabetes or CKD treated with lercanidipine. nih.goveathj.org For instance, the DIAL study showed that lercanidipine reduced the urine albumin excretion rate to a similar extent as an ACE inhibitor. eathj.org The ZAFRA study also reported a reduction in proteinuria in patients with chronic renal failure. europeanreview.org This anti-proteinuric effect appears to be, at least in part, independent of the blood pressure-lowering effect of the drug. eathj.org

Preclinical studies have revealed that lercanidipine possesses anti-inflammatory and anti-fibrotic properties that contribute to its renal protective effects. nih.goveuropeanreview.orgnih.gov In animal models, lercanidipine has been observed to reduce monocyte infiltration, extracellular matrix formation, and tubulointerstitial fibrosis in the kidneys. europeanreview.orgnih.govmedwinpublishers.com These effects are associated with an increased bioavailability of endothelial nitric oxide (NO) and a decrease in the production of free radicals. nih.govnih.gov By mitigating inflammation and fibrosis, lercanidipine helps to preserve the structural integrity of the kidney. ahajournals.orgnih.gov

The renal protective effects of lercanidipine have been consistently demonstrated in various preclinical models. In spontaneously hypertensive rats (SHR), lercanidipine was shown to dilate both afferent and efferent arterioles, improve glomerular morphology, and reduce glomerular injury. ahajournals.org In a double-transgenic rat model overexpressing human renin and angiotensinogen (B3276523) genes, lercanidipine prevented renal damage and mortality, decreased proteinuria, and maintained normal plasma creatinine (B1669602) levels. nih.gov Furthermore, in hypercholesterolemic rabbits, lercanidipine has been shown to decrease atherosclerotic lesions and inhibit the proliferation and migration of arterial smooth muscle cells, suggesting a beneficial effect on renal vasculature. nih.gov These preclinical findings provide a strong basis for the clinical observations of lercanidipine's renoprotective actions. nih.govahajournals.orgnih.gov

Effects on Renal Inflammation and Fibrosis

Cardiovascular Protective Effects

Beyond its direct antihypertensive effects, lercanidipine exhibits several cardiovascular protective properties. nih.goveathj.org As a DHP-CCB, it contributes to the reduction of cardiovascular events such as stroke and coronary artery disease. nih.gov Its high vascular selectivity and lipophilicity allow for a gradual onset of action, which helps to avoid reflex tachycardia, a common side effect of some other vasodilators. nih.govnih.gov

Preclinical studies have indicated that lercanidipine possesses anti-atherogenic qualities. nih.gov It has been shown to inhibit the proliferation and migration of arterial smooth muscle cells and reduce atherosclerotic lesions in animal models. nih.gov These effects, coupled with its antioxidant and anti-inflammatory properties, suggest a role in preventing or slowing the progression of atherosclerosis. nih.govnih.gov Furthermore, lercanidipine has been associated with the regression of microvascular structural modifications in hypertensive patients. nih.gov

Anti-atherosclerotic Potential

Lercanidipine has demonstrated promising anti-atherosclerotic properties in various studies. nih.govresearchgate.net These effects appear to be independent of its blood pressure-lowering capabilities. researchgate.net

In-vitro studies have shown that lercanidipine and its enantiomers can inhibit the replication and migration of arterial smooth muscle cells, key processes in the development of atherosclerosis. tandfonline.com The antiproliferative effect was found to be dose-dependent and not related to the blockade of L-type calcium channels. tandfonline.com Furthermore, lercanidipine has been observed to inhibit macrophage functions involved in atherogenesis and plaque stability, such as the formation of cholesteryl esters. selleckchem.com

Animal studies have provided further evidence of its anti-atherogenic activity. In hypercholesterolemic rabbits, lercanidipine treatment led to a significant and dose-dependent reduction in intimal hyperplasia and the proliferation of smooth muscle cells. nih.gov It also reduced the area of fatty streaks in the aorta. nih.gov The (R)-enantiomer of lercanidipine was shown to be as effective as the racemate, suggesting the anti-atherosclerotic effect is not dependent on stereoselectivity. nih.gov

Clinical studies have also pointed towards the anti-atherosclerotic benefits of lercanidipine. It has been shown to possess antioxidant effects, which can reduce the oxidation of low-density lipoproteins, a critical step in atherogenesis. nih.gov Additionally, lercanidipine has been found to reduce matrix metalloproteinase-9 (MMP-9) activity in hypertensive patients, which is implicated in the instability of atherosclerotic plaques. lktlabs.com

Table 1: Research Findings on the Anti-atherosclerotic Potential of Lercanidipine

Study Type Model/Population Key Findings Citation
In Vitro Arterial Myocytes Inhibited replication and migration. tandfonline.com
In Vitro Mouse Peritoneal Macrophages Inhibited cellular cholesteryl ester formation. selleckchem.com
In Vivo Hypercholesterolemic Rabbits Reduced intimal hyperplasia and fatty-streak lesions. nih.gov
Clinical Hypertensive Patients Demonstrated antioxidant effects and reduced LDL oxidation. nih.gov
Clinical Hypertensive Patients Decreased MMP-9 activity. lktlabs.com

Neurological Protective Effects

Lercanidipine, being a lipophilic and brain-penetrant molecule, has shown potential for various neuroprotective effects. medchemexpress.commedchemexpress.com These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. medchemexpress.comresearchgate.netszabo-scandic.com

Neuroprotective Mechanisms

The neuroprotective actions of lercanidipine are multifaceted. It has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties. medchemexpress.comnih.gov In experimental models, lercanidipine has demonstrated the ability to reduce oxidative stress and inflammation, which are key contributors to neuronal damage in various neurological conditions. nih.gov For instance, in a model of spinal cord injury, lercanidipine showed significant anti-inflammatory effects by reducing levels of NF-κB. nih.gov Furthermore, its antioxidant activity has been linked to the protection of auditory sensory hair cells from noise-induced damage. medchemexpress.commedchemexpress.com

Potential in Ischemic Stroke Models

In preclinical models of ischemic stroke, lercanidipine has shown significant neuroprotective effects. nih.govncats.io In a rat model of middle cerebral artery occlusion, lercanidipine treatment reduced neurological deficits, motor deficits, and the volume of cerebral infarction. nih.gov It also improved regional cerebral blood flow and attenuated biochemical markers of oxidative stress and inflammation. nih.gov

Another study in stroke-prone spontaneously hypertensive rats found that lercanidipine could protect hippocampal pyramidal neurons from delayed neuronal death induced by mild ischemia. nih.gov This suggests a potential role for lercanidipine in mitigating dementia induced by small ischemic events in hypertensive patients. nih.gov A clinical study comparing lercanidipine to amlodipine (B1666008) in hypertensive patients with acute ischemic stroke found both drugs to be effective in reducing and stabilizing blood pressure, with lercanidipine showing a better tolerability profile. nih.govresearchgate.net

Potential in Epilepsy Models

The role of calcium channels in the development of epilepsy has led to investigations into the anticonvulsant potential of calcium channel blockers like lercanidipine. ijbcp.com Preclinical studies have shown that lercanidipine possesses significant anticonvulsant effects. selleckchem.com

In a mouse model of pentylenetetrazole-induced kindling, pretreatment with lercanidipine decreased the incidence and severity of seizures and prolonged their onset. ijbcp.com Another study in mice found that lercanidipine alone significantly reduced tonic hind limb extension in an electroconvulsive shock model, and this effect was enhanced when combined with phenytoin. nih.gov These findings suggest that lercanidipine offers neuroprotection in epilepsy models. researchgate.netijbcp.com

Auditory Sensory Hair Cell Protection

Noise-induced hearing loss is often associated with oxidative damage to auditory sensory hair cells. scispace.commdpi.com Lercanidipine has demonstrated a protective effect on these cells, primarily through its antioxidant mechanism. medchemexpress.commedchemexpress.com

In-vitro studies using cochlear explants and cell lines showed that lercanidipine protected outer hair cells from oxidative stress-induced damage. scispace.commdpi.com This protection was associated with an increased expression of antioxidant enzyme genes and a decreased expression of oxidative enzyme genes. medchemexpress.comscispace.commdpi.com In-vivo studies in mice demonstrated that lercanidipine administration, both before and after noise exposure, effectively reduced noise-induced hearing loss and protected the survival of outer hair cells. medchemexpress.commedchemexpress.commdpi.com These findings suggest that lercanidipine could be a potential therapeutic agent for preventing noise-induced hearing loss. scispace.comresearchgate.net

Table 3: Research Findings on the Neurological Protective Effects of Lercanidipine

Area of Protection Model/Population Key Findings Citation
Neuroprotective Mechanisms Spinal Cord Trauma Model Demonstrated significant anti-inflammatory properties (lower NF-κB levels). nih.gov
Ischemic Stroke Rat MCAo Model Reduced neurological deficits, cerebral infarction volume, and oxidative stress. nih.gov
Stroke-Prone Hypertensive Rats Protected hippocampal neurons from ischemia-induced delayed neuronal death. nih.gov
Hypertensive Patients with Ischemic Stroke As effective as amlodipine in BP reduction with better tolerability. nih.govresearchgate.net
Epilepsy Mouse Kindling Model Decreased seizure incidence and severity. ijbcp.com
Mouse Electroshock Model Reduced tonic hind limb extension. nih.gov
Auditory Hair Cells In Vitro (Cochlear Explants) & In Vivo (Mice) Protected outer hair cells from noise-induced damage through antioxidant mechanisms. medchemexpress.commedchemexpress.comscispace.commdpi.com

Research in Specific Patient Populations

Elderly Patients

Lercanidipine has demonstrated significant antihypertensive efficacy in elderly patients, a population often characterized by a higher prevalence of isolated systolic hypertension and increased cardiovascular risk. nih.govtandfonline.commedwinpublishers.com

In a double-blind, placebo-controlled study involving 144 elderly patients (aged 60–85 years) with hypertension, lercanidipine at a dose of 10 mg/day for four weeks resulted in a greater reduction in both systolic and diastolic blood pressure compared to placebo (15 vs. 7 mmHg and 10 vs. 6 mmHg, respectively). tandfonline.com The response rate was also significantly higher in the lercanidipine group (59% vs. 38%). tandfonline.com An open-label study with 756 patients showed that lercanidipine reduced blood pressure to a similar extent in individuals under and over 65 years of age. nih.govtandfonline.com

Table 1: Comparative Efficacy of Lercanidipine in Elderly Hypertensive Patients

Study Comparator Lercanidipine Blood Pressure Reduction Comparator Blood Pressure Reduction Key Findings
Leonetti et al. 2002 Lacidipine (B1674219), Amlodipine Equivalent to comparators Equivalent to lercanidipine Lercanidipine is as effective as other dihydropyridines in lowering blood pressure in the elderly. nih.govtandfonline.com
Cherubini et al. 2003 Nifedipine (B1678770) GITS Equivalent to comparator Equivalent to lercanidipine Lercanidipine demonstrates comparable efficacy to nifedipine GITS in older patients. nih.govtandfonline.com
Barbagallo & Barbagallo 2000 Placebo More effective Less effective Lercanidipine was more effective than placebo in reducing systolic blood pressure and achieving normalization. nih.govtandfonline.comnih.gov
Ninci et al. 1997 Placebo SBP: -15 mmHg, DBP: -10 mmHg SBP: -7 mmHg, DBP: -6 mmHg Lercanidipine showed significantly greater blood pressure reduction than placebo. tandfonline.com

A multicenter, double-blind, randomized, placebo-controlled study focused on 83 elderly patients with isolated systolic hypertension (ISH), defined as a systolic blood pressure (SBP) of ≥160 mmHg and a diastolic blood pressure (DBP) of <95 mmHg. nih.gov The study found that lercanidipine monotherapy led to a significantly larger reduction in SBP (-32.4 mmHg) compared to placebo (-9.6 mmHg). nih.gov Furthermore, 62% of the patients treated with lercanidipine achieved normalized blood pressure. nih.gov

The COHORT study, which included hypertensive patients with a mean age of 69–70 years, demonstrated that after six months of treatment, lercanidipine achieved a significant blood pressure reduction of -29.6/-14.5 mmHg, comparable to amlodipine and lacidipine. nih.gov The responder rate was also similar across the treatment groups, starting around 50% at lower doses and increasing to 80% with dose escalation. medwinpublishers.comnih.gov In the ELderly and LErcanidipine (ELLE) trial, which enrolled patients with a mean age of 73 years, lercanidipine and nifedipine GITS were more effective in reducing DBP than lacidipine, while the effect on SBP was similar among the three drugs. medwinpublishers.comnih.gov

Patients with Diabetes Mellitus

Research indicates that lercanidipine is an effective antihypertensive agent in patients with diabetes mellitus, a group at high risk for cardiovascular and renal complications. tandfonline.comnih.gov

A randomized, double-blind study involving 40 patients with hypertension and type 2 diabetes mellitus showed that lercanidipine monotherapy effectively lowered blood pressure without negatively impacting glucose homeostasis. tandfonline.com In fact, the study observed a significant decrease in fasting blood glucose, glycosylated hemoglobin, and the area under the curve of the oral glucose tolerance test during lercanidipine treatment. nih.gov These parameters tended to return to baseline values after a placebo follow-up period. nih.gov

Another study involving 34 similar patients, where lercanidipine replaced β-blocker therapy in those not controlled by a combination of an ACE inhibitor and a β-blocker, resulted in a significant reduction in mean arterial pressure and glycosylated hemoglobin. tandfonline.com

Table 2: Key Studies of Lercanidipine in Hypertensive Patients with Diabetes Mellitus

Study Design Patient Population Key Findings
Viviani 2002 Randomized, double-blind 40 patients with hypertension and type 2 diabetes Lercanidipine monotherapy effectively lowered blood pressure without adverse effects on glucose homeostasis. tandfonline.com
Cleophas et al. 2001 Open-label 34 patients with hypertension and type 2 diabetes uncontrolled on ACE inhibitor and β-blocker Replacing β-blocker with lercanidipine significantly reduced mean arterial pressure and glycosylated hemoglobin. tandfonline.com
Dalla Vestra et al. 2004 Randomized, double-blind 277 patients with hypertension, diabetes, and microalbuminuria Lercanidipine reduced blood pressure and albumin excretion rate, similar to ramipril. nih.govtandfonline.com
Robles et al. 2004 Add-on therapy 42 patients with hypertension, diabetes, and chronic renal failure Lercanidipine added to ACE inhibitor or ARB therapy did not adversely affect proteinuria. nih.govtandfonline.com
TOLERANCE Study Cross-sectional, observational 650 patients with essential hypertension, including a subset with diabetes In diabetic patients, blood pressure control was 37% with lercanidipine compared to 34% with amlodipine or nifedipine. eshonline.org

Furthermore, in a study of 277 patients with hypertension, diabetes, and microalbuminuria, lercanidipine was found to reduce both blood pressure and the albumin excretion rate, with an effect comparable to that of ramipril. nih.govtandfonline.com When added to existing therapy with an ACE inhibitor or an angiotensin receptor blocker (ARB) in 42 patients with hypertension, diabetes, and chronic renal failure, lercanidipine did not negatively impact proteinuria. nih.govtandfonline.com

The TOLERANCE study, a cross-sectional observational study, found that in diabetic patients, blood pressure control was achieved in 37% of those treated with lercanidipine, compared to 34% with amlodipine or nifedipine. eshonline.org

Patients with Renal Impairment

Lercanidipine has shown promise in hypertensive patients with renal impairment, demonstrating both antihypertensive efficacy and potential renal-protective effects. tandfonline.comnih.gov

The ZAFRA study, which included 203 patients with chronic renal failure (CRF) and uncontrolled hypertension despite treatment with ACE inhibitors or ARBs, evaluated the effects of adding lercanidipine. nih.govelpub.rutandfonline.com After six months, lercanidipine significantly reduced blood pressure from an average of 162/93 mmHg to 132/78 mmHg. nih.govelpub.ru Notably, 89.2% of patients experienced a significant reduction in blood pressure, and 58.1% achieved optimal control. nih.govelpub.ru The study also observed an improvement in renal function, with creatinine clearance increasing from a baseline of 41.8 mL/min to 45.8 mL/min. nih.govelpub.rutandfonline.comoup.com Additionally, a reduction in proteinuria was noted. europeanreview.org

Table 3: The ZAFRA Study - Lercanidipine in Chronic Renal Failure

Parameter Baseline 6 Months p-value
Systolic Blood Pressure (mmHg) 162 ± 17 132 ± 12 <0.05
Diastolic Blood Pressure (mmHg) 93 ± 8.3 78 ± 6 <0.05
Creatinine Clearance (mL/min) 41.8 ± 16.0 45.8 ± 18.0 0.019
Plasma Cholesterol (mg/dL) 221 ± 46 211 ± 35 0.001
Proteinuria (g/day) 3.5 2.8 Not specified

Another study by Robles et al. (2005) involving 203 patients with hypertension and chronic renal failure previously treated with ACE inhibitors or ARBs found that adding lercanidipine for six months led to significant reductions in blood pressure, cholesterol, and triglyceride levels. nih.gov This study also reported an increase in creatinine clearance and a reduction in proteinuria, further supporting a role for lercanidipine in improving renal function. nih.gov

Pharmacokinetic studies have shown that in patients with mild to moderate renal impairment, the pharmacokinetic profile of lercanidipine is similar to that of the general population. mdpi.com However, in patients with severe renal dysfunction (creatinine clearance <12 mL/min) or those dependent on dialysis, plasma levels of lercanidipine were increased by about 70%. e-lactancia.org

Patients with Hepatic Impairment

The liver is the primary site of lercanidipine metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme. mdpi.come-lactancia.orgtg.org.au Consequently, the pharmacokinetic properties of lercanidipine can be altered in patients with hepatic impairment.

Studies have indicated that in patients with mild hepatic impairment (Child-Pugh class A), the pharmacokinetic behavior of the drug is similar to that observed in the general population. e-lactancia.org However, in patients with moderate to severe hepatic impairment, the systemic bioavailability of lercanidipine is likely to be increased due to the extensive metabolism of the drug in the liver. tevauk.com In cases of severe hepatic impairment, a significant increase in the systemic exposure to lercanidipine is expected. eathj.org

Due to the reduced plasma protein levels in patients with severe hepatic dysfunction, the free fraction of lercanidipine may be increased. e-lactancia.orgtevauk.com

Patients with Isolated Systolic Hypertension

Lercanidipine has been shown to be effective in the treatment of isolated systolic hypertension (ISH), a common form of hypertension in the elderly. nih.govtandfonline.comnih.gov

A double-blind, randomized, placebo-controlled study in 83 elderly patients with ISH demonstrated that lercanidipine was efficacious in lowering systolic blood pressure from a mean initial value of 172.6 ± 5.6 mmHg to 140.2 ± 8.7 mmHg. e-lactancia.orgtevauk.com In contrast, the placebo group only saw a reduction from 172.4 ± 6.3 mmHg to 162.8 ± 9.7 mmHg. e-lactancia.org This resulted in a significantly greater decrease in sitting systolic blood pressure for the lercanidipine-treated patients. e-lactancia.org

Another placebo-controlled study reported that 62% of patients with ISH treated with lercanidipine achieved normalized blood pressure. nih.gov In a comparative study, the responder rate after 8 weeks of treatment was significantly higher with lercanidipine (65%) compared to lacidipine (50%), although this difference was not significant at the end of the study. nih.gov

Table 4: Efficacy of Lercanidipine in Isolated Systolic Hypertension

Study Design Patient Population Key Findings
Placebo-controlled study (n=83) Double-blind, randomized, placebo-controlled Elderly patients with ISH Lercanidipine significantly lowered SBP from 172.6 mmHg to 140.2 mmHg, compared to a smaller reduction with placebo. e-lactancia.orgtevauk.com
Placebo-controlled study Not specified Patients with ISH 62% of patients treated with lercanidipine achieved normalized blood pressure. nih.gov
Comparative study vs. Lacidipine Not specified Patients with ISH After 8 weeks, the responder rate was higher with lercanidipine (65%) than lacidipine (50%). nih.gov

Patients with Severe Hypertension

Lercanidipine has also been evaluated in patients with severe hypertension, often as monotherapy or as an add-on to existing antihypertensive regimens. nih.govtandfonline.com

An uncontrolled, randomized study involving patients with severe hypertension (mean diastolic blood pressure of 114.5 ± 3.7 mmHg) showed that blood pressure was normalized in 40% of the 25 patients on a 20 mg once-daily dose and in 56% of the 25 patients on 10 mg twice-daily doses of lercanidipine. tevauk.com

In a study of 50 patients with severe hypertension (diastolic blood pressure >110 mmHg), lercanidipine was administered at doses of 20 mg once or twice daily, with a possible increase to a maximum of 40 mg daily over a 90-day period. For ethical reasons, a placebo comparison was not included. Another controlled, randomized, double-blind study in 80 patients with uncontrolled severe hypertension compared lercanidipine (10 to 30 mg once daily) to nitrendipine (B1678957) (10 to 30 mg once daily) in combination with a pre-existing antihypertensive therapy (diuretic, ACE inhibitor, or beta-blocker). Lercanidipine reduced diastolic blood pressure by 13 mmHg after 4 weeks, which was similar to the 12 mmHg reduction seen with nitrendipine.

Furthermore, lercanidipine has been shown to be an effective add-on therapy in patients with hypertension not adequately responding to β-blockers, diuretics, or ACE inhibitors. researchgate.net

Patients with Concomitant Cardiovascular Risk Factors

Lercanidipine hydrochloride has demonstrated efficacy in hypertensive patients who present with a range of concurrent cardiovascular risk factors. Its performance has been evaluated in large-scale studies involving diverse patient populations with conditions such as dyslipidemia, metabolic syndrome, obesity, and a family history of cardiovascular disease.

The LAURA (Lercanidipine in patients with different cardiovascular risk levels) study, a multicenter, observational, open-label investigation, assessed the effectiveness of lercanidipine in 3,175 patients with hypertension and co-existing cardiovascular risk factors. nih.gov The study categorized patients into low, medium, high, and very high-risk groups. After a six-month treatment period, significant reductions in blood pressure were observed across all risk categories. nih.govresearchgate.net Notably, the degree of blood pressure reduction appeared to correlate with the baseline cardiovascular risk, with the highest-risk group experiencing the greatest decrease. nih.govresearchgate.net

Table 1: Blood Pressure Reduction with Lercanidipine in Patients by Cardiovascular Risk Group (LAURA Study)

Risk GroupMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)
Low Risk-18.5-13.8
Medium Risk-23.0-15.2
High Risk-24.4-16.1
Very High Risk-27.4-17.4
Data sourced from the LAURA study after 6 months of treatment. nih.gov

Further research, such as the ELYPSE study involving 9,059 patients, confirmed lercanidipine's effectiveness in reducing blood pressure over a three-month period in a broad range of patients with risk factors including obesity, hypercholesterolemia, and diabetes mellitus. nih.gov

In patients with metabolic syndrome, the TOLERANCE study compared the tolerability of high-dose lercanidipine to other dihydropyridines like amlodipine and nifedipine GITS. nih.govnih.gov The results indicated that lercanidipine was associated with a significantly lower incidence of adverse reactions compared to the other dihydropyridines (60.1% vs. 73.1%). nih.govnih.gov Specifically, vasodilation-related side effects such as edema, flushing, and headache were less frequent in the lercanidipine group. nih.govnih.gov

Studies examining lercanidipine in combination with other antihypertensive agents have also yielded positive findings. When combined with an angiotensin-converting enzyme (ACE) inhibitor like enalapril (B1671234), the fixed-dose combination has been shown to reduce central blood pressure augmentation in hypertensive patients with metabolic syndrome. dovepress.comresearchgate.net Additionally, when lercanidipine is added to treatment regimens with ACE inhibitors or angiotensin receptor blockers (ARBs), a significant decrease in fasting plasma glucose and serum triglycerides has been observed. dovepress.com Animal studies have suggested a synergistic effect when lercanidipine is combined with atorvastatin, leading to significant reductions in both blood pressure and lipid levels in rats with hypertension and dyslipidemia. google.com

Ethnic and Racial Considerations in Efficacy and Tolerability

The efficacy and tolerability of antihypertensive medications can vary among different ethnic and racial populations. nih.govresearchgate.net Clinical research has explored the performance of lercanidipine in various ethnic groups to ascertain its consistency in therapeutic effect.

In general, patients of African-American descent tend to have a better blood pressure response to monotherapy with calcium channel blockers (CCBs) and diuretics compared to inhibitors of the renin-angiotensin system. nih.govdovepress.com A meta-analysis has suggested that the blood pressure response to CCB monotherapy is qualitatively similar between Black and White patients. nih.govresearchgate.net

A key study was conducted specifically in an Asian population to evaluate lercanidipine's efficacy and tolerability among different ethnicities, including Chinese, Malay, and Indian subjects. nih.govsmj.org.sgresearchgate.net This eight-week, open-label study involved adults with mild to moderate hypertension. nih.govsmj.org.sg The results demonstrated that lercanidipine effectively lowered both systolic and diastolic blood pressure in this population. nih.govsmj.org.sgresearchgate.net The blood pressure-lowering effects and the tolerability profile observed in Asian patients were found to be similar to those reported in studies conducted on Caucasian populations. nih.govsmj.org.sgresearchgate.net

Table 2: Lercanidipine Efficacy in an Asian Population with Mild to Moderate Hypertension

ParameterBaseline (Mean)Week 8 (Mean)Absolute Reduction (Mean)
Systolic Blood Pressure (mmHg)15913920.5
Diastolic Blood Pressure (mmHg)96.6889.3
Data from an 8-week study in an Asian population. nih.govsmj.org.sg

The study concluded that lercanidipine is an efficacious and well-tolerated treatment for hypertension in Asians of different ethnic backgrounds. nih.govsmj.org.sg This suggests that the therapeutic effect of lercanidipine is not significantly dependent on race or ethnicity. researchgate.net It is worth noting, however, that when lercanidipine is used in a fixed-dose combination with an ACE inhibitor such as enalapril, the efficacy of the ACE inhibitor component may be less pronounced in black patients, as they often have lower plasma renin levels. medsinfo.com.au

Drug Drug Interaction Mechanisms and Studies

Interactions involving Cytochrome P450 3A4 (CYP3A4)

The concomitant use of substances that are strong inhibitors or inducers of CYP3A4 with lercanidipine (B1674757) can lead to clinically significant drug interactions. hpra.iemedsinfo.com.aunps.org.au

Concurrent administration of lercanidipine with potent inhibitors of the CYP3A4 enzyme should be avoided. hpra.iehep-druginteractions.orgmedicines.org.uk These inhibitors can lead to a substantial increase in the plasma levels of lercanidipine. hpra.iehep-druginteractions.orgmedicines.org.uk

Ketoconazole: A study investigating the interaction with the strong CYP3A4 inhibitor, ketoconazole, revealed a marked increase in lercanidipine plasma levels. Specifically, there was a 15-fold rise in the area under the curve (AUC) and an 8-fold increase in the maximum concentration (Cmax) for the S-lercanidipine enantiomer. hpra.iehep-druginteractions.orgmedicines.org.ukwikipedia.org

Itraconazole, Erythromycin, and Ritonavir (B1064): Similar to ketoconazole, other potent CYP3A4 inhibitors like itraconazole, erythromycin, and ritonavir are expected to increase lercanidipine's plasma concentrations and should be used with caution or avoided. hpra.ienps.org.auhep-druginteractions.orgmedicines.org.ukwikipedia.orgtruemeds.in

Grapefruit Juice: As with other dihydropyridine (B1217469) calcium channel blockers, lercanidipine is sensitive to the inhibitory effects of grapefruit juice on metabolism. medicines.org.ukmims.com Consuming grapefruit or its juice can elevate the systemic availability of lercanidipine, leading to an augmented hypotensive effect. medicines.org.ukmims.comwww.nhs.ukmedindia.nethse.iewww.nhs.uk Therefore, patients are advised against consuming grapefruit or grapefruit juice while on lercanidipine therapy. mims.comwww.nhs.ukmedindia.nethse.iewww.nhs.uk

Table 1: Impact of CYP3A4 Inhibitors on Lercanidipine Pharmacokinetics

Interacting Drug/SubstanceEffect on LercanidipineClinical Recommendation
Ketoconazole 15-fold increase in AUC and 8-fold increase in Cmax of S-lercanidipine. hpra.iehep-druginteractions.orgmedicines.org.ukwikipedia.orgCo-administration should be avoided. hpra.iehep-druginteractions.orgmedicines.org.uk
Itraconazole Expected to increase plasma concentrations. hpra.ienps.org.auhep-druginteractions.orgmedicines.org.ukwikipedia.orgtruemeds.inCo-administration should be avoided. hpra.iehep-druginteractions.orgmedicines.org.uk
Erythromycin Expected to increase plasma concentrations. hpra.ienps.org.auhep-druginteractions.orgmedicines.org.ukwikipedia.orgtruemeds.inCo-administration should be avoided. hpra.iehep-druginteractions.orgmedicines.org.uk
Grapefruit Juice Increases systemic availability and hypotensive effect. medicines.org.ukmims.comwww.nhs.ukmedindia.nethse.iewww.nhs.ukShould not be taken with lercanidipine. mims.comwww.nhs.ukmedindia.nethse.iewww.nhs.uk

Impact of CYP3A4 Inducers (e.g., Phenytoin, Carbamazepine, Rifampicin)

Drugs that induce the activity of the CYP3A4 enzyme can accelerate the metabolism of lercanidipine, leading to reduced plasma concentrations and potentially diminishing its antihypertensive efficacy. hpra.iemedsinfo.com.au

Anticonvulsants: Co-administration of lercanidipine with CYP3A4 inducers such as phenytoin, carbamazepine, and phenobarbital (B1680315) should be approached with caution. medsinfo.com.aumedicines.org.ukvinmec.com These agents can decrease the plasma levels of dihydropyridines due to increased hepatic metabolism. vinmec.com

Rifampicin (B610482): Rifampicin is another potent CYP3A4 inducer that can lower the plasma concentration of lercanidipine, potentially reducing its therapeutic effect. hpra.iemedsinfo.com.auvinmec.com

Due to these interactions, more frequent monitoring of blood pressure may be necessary when lercanidipine is co-administered with CYP3A4 inducers. hpra.iemedsinfo.com.aumedicines.org.ukmims.com

Table 2: Impact of CYP3A4 Inducers on Lercanidipine

Interacting DrugEffect on LercanidipineClinical Recommendation
Phenytoin May reduce plasma levels and efficacy. medsinfo.com.aumedicines.org.ukvinmec.comUse with caution and monitor blood pressure. hpra.iemedsinfo.com.aumedicines.org.ukmims.com
Carbamazepine May reduce plasma levels and efficacy. medsinfo.com.aumedicines.org.ukvinmec.comUse with caution and monitor blood pressure. hpra.iemedsinfo.com.aumedicines.org.ukmims.com
Rifampicin May reduce plasma levels and efficacy. hpra.iemedsinfo.com.auvinmec.comUse with caution and monitor blood pressure. hpra.iemedsinfo.com.aumedicines.org.ukmims.com

Interactions with Immunosuppressants (e.g., Cyclosporine)

The concurrent use of lercanidipine and cyclosporine is contraindicated. wikipedia.orgvinmec.com Studies have demonstrated that co-administration leads to increased plasma levels of both drugs. hpra.iemedicines.org.ukmims.com

One study observed a three-fold increase in lercanidipine plasma levels and a 21% increase in the AUC of cyclosporine when administered together. hpra.iemims.com Another study in young healthy volunteers showed that when cyclosporine was given 3 hours after lercanidipine, the plasma levels of lercanidipine remained unchanged, while the AUC of cyclosporine increased by 27%. hpra.iemedicines.org.ukmims.com The interaction is significant as both are substrates of CYP3A4, leading to competitive inhibition of metabolism. nih.gov This can increase the risk of side effects from both medications. nih.gov

Interactions with Other Antihypertensive Agents

When lercanidipine is used in combination with other drugs that lower blood pressure, there is a potential for an additive hypotensive effect. www.nhs.uk This can sometimes lead to an excessive drop in blood pressure, causing symptoms like dizziness or fainting. www.nhs.uk

Beta-blockers: When lercanidipine was co-administered with metoprolol (B1676517), a beta-blocker primarily eliminated by the liver, the bioavailability of metoprolol was not altered, but that of lercanidipine was reduced by 50%. hpra.iehpra.ie This effect may be due to the reduction in hepatic blood flow caused by beta-blockers. hpra.ie While lercanidipine can be safely administered with beta-blockers, a dose adjustment may be necessary. hpra.ie The combination may also increase the risk of hypotension and heart failure in patients with latent or uncontrolled heart failure. vinmec.com

Alpha-blockers: Co-administration with alpha-blockers such as prazosin (B1663645) and terazosin (B121538) can enhance the antihypertensive effect of lercanidipine and increase the risk of orthostatic hypotension. vinmec.com

Diuretics and ACE Inhibitors: Lercanidipine has been administered safely with diuretics and ACE inhibitors. mims.commedicines.org.uk

Other Documented or Potential Drug Interactions

Several other drugs have the potential to interact with lercanidipine, primarily through their effects on CYP3A4 or other mechanisms.

Digoxin (B3395198): Concomitant administration of lercanidipine with digoxin in healthy volunteers resulted in a 33% increase in the Cmax of digoxin, although the AUC and renal clearance were not significantly altered. hpra.ie Patients on concurrent digoxin therapy should be closely monitored for signs of digoxin toxicity. hpra.ie

Cimetidine (B194882): While cimetidine at a daily dose of 800 mg does not cause significant changes in lercanidipine plasma levels, higher doses may increase the bioavailability and hypotensive effect of lercanidipine. medicines.org.ukhpra.ie

Simvastatin (B1681759): When 20 mg of lercanidipine was co-administered with 40 mg of simvastatin, the AUC of lercanidipine was not significantly modified, but the AUC of simvastatin increased by 56%, and that of its active metabolite by 28%. mims.com Administering lercanidipine in the morning and simvastatin in the evening is unlikely to cause a clinically relevant interaction. mims.com

Alcohol: Alcohol should be avoided as it may potentiate the effect of vasodilating antihypertensive drugs like lercanidipine. hpra.iemedsinfo.com.aumims.comvinmec.com

Tricyclic Antidepressants and Antipsychotics: Concurrent use with these medications may increase the risk of orthostatic hypotension. vinmec.com

Baclofen: The antihypertensive effect of lercanidipine may be increased by baclofen. vinmec.com

Corticosteroids: These may reduce the antihypertensive effect of lercanidipine due to their water-retaining properties. vinmec.com

Table 3: Other Notable Drug Interactions with Lercanidipine

Interacting DrugNature of InteractionClinical Recommendation
Cyclosporine Mutual increase in plasma levels. hpra.iemedicines.org.ukmims.comCo-administration is contraindicated. wikipedia.orgvinmec.com
Digoxin Increased digoxin Cmax. hpra.ieMonitor for digoxin toxicity. hpra.ie
Cimetidine Potential for increased lercanidipine effect at high doses. medicines.org.ukhpra.ieCaution with high doses of cimetidine. medicines.org.ukhpra.ie
Simvastatin Increased simvastatin AUC. mims.comSeparate administration times (lercanidipine in AM, simvastatin in PM). mims.com
Alcohol Potentiation of vasodilating effect. hpra.iemedsinfo.com.aumims.comvinmec.comAvoid concurrent use. hpra.iemedsinfo.com.aumims.comvinmec.com
Other Antihypertensives Additive hypotensive effects. www.nhs.ukMonitor for excessive blood pressure lowering. www.nhs.uk

Advanced Research and Future Directions

Novel Drug Delivery Systems and Bioavailability Enhancement

A significant challenge with lercanidipine (B1674757) hydrochloride is its low oral bioavailability, estimated to be around 10%, due to extensive first-pass metabolism in the liver. dergipark.org.trdergipark.org.trresearchgate.net This has spurred the development of innovative drug delivery systems aimed at improving its absorption and therapeutic efficacy.

Transdermal Delivery Systems

To bypass the drawbacks of poor oral bioavailability and erratic absorption, transdermal drug delivery systems (TDDS) for lercanidipine hydrochloride are being actively investigated. nih.govresearchgate.net These systems, typically in the form of patches, offer a non-invasive method of administering the drug directly through the skin into the bloodstream. nih.govresearchgate.net

Research has focused on creating matrix-type transdermal patches using various polymers like Eudragit RL100 (ERL) and hydroxypropyl methyl cellulose (B213188) (HPMC). nih.govnih.gov The inclusion of penetration enhancers is crucial for facilitating the drug's passage through the skin barrier. Studies have explored the effectiveness of various enhancers, including d-limonene, dimethyl sulfoxide (B87167) (DMSO), isopropyl myristate (IPM), and essential oils like pumpkin seed oil, linseed oil, and jojoba oil. nih.govindexcopernicus.combohrium.com

One study demonstrated that a formulation containing ERL and HPMC with d-limonene as a penetration enhancer showed promising results in ex vivo permeation studies using rat skin. nih.govnih.gov Another investigation identified hyaluronidase (B3051955) as a particularly effective penetration enhancer, significantly increasing the drug's flux across porcine ear skin. indexcopernicus.com The development of a stable transdermal patch using natural polymers and pumpkin seed oil as a permeation enhancer has also shown potential for delivering a therapeutically effective and controlled dose of this compound. bohrium.com

Table 1: Research Findings on Transdermal Delivery Systems for this compound
Polymer Combination Penetration Enhancer Key Findings Citation
Eudragit RL100 (ERL) and Hydroxypropyl Methyl Cellulose (HPMC) d-limonene Showed promising ex vivo permeation across excised rat skin. nih.govnih.gov
Ethyl Cellulose (EC) and Polyvinylpyrrolidone (PVP) K-30 Hyaluronidase Hyaluronidase was the most effective enhancer, with the highest flux across porcine ear skin. indexcopernicus.com
Psyllium and HPMC K15M Pumpkin Seed Oil Demonstrated the highest flux and desired drug release for transdermal administration. bohrium.com

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-nanoemulsifying drug delivery systems (SNEDDS) represent another promising strategy to enhance the oral bioavailability of this compound. dergipark.org.trdergipark.org.trresearchgate.net SNEDDS are mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. dergipark.org.trdergipark.org.tr This nano-sized emulsion facilitates better drug dissolution and absorption.

This compound, being a Biopharmaceutical Classification System (BCS) Class II drug with poor water solubility and high lipophilicity, is an ideal candidate for SNEDDS formulation. dergipark.org.trdergipark.org.tr Studies have successfully developed liquid SNEDDS formulations using various combinations of oils (e.g., peppermint oil, Caproyl 90), surfactants (e.g., Tween 20, Tween 80), and co-surfactants (e.g., propylene (B89431) glycol, Labrosol). dergipark.org.trdergipark.org.trresearchgate.netijpsnonline.com These formulations have demonstrated rapid emulsification times, small droplet sizes (as low as 5.1 nm), and significantly higher in vitro drug release rates compared to the pure drug. dergipark.org.trdergipark.org.trresearchgate.netijpsnonline.com

Furthermore, research has extended to the development of solid self-nanoemulsifying drug delivery systems (S-SNEDDS) to improve stability and patient convenience. researchgate.netnih.gov One study successfully solidified a liquid SNEDDS formulation using adsorbent agents, resulting in a powder with excellent flowability and a rapid dispersion rate of 100% within 10 minutes. researchgate.netnih.gov

Table 2: Research Findings on SNEDDS for this compound
SNEDDS Components (Oil, Surfactant, Co-surfactant) Key Findings Citation
Peppermint oil, Tween 20, Propylene glycol Successful loading of the drug with rapid emulsification and high dispersion rate. dergipark.org.trdergipark.org.tr
Caproyl 90, Tween 80, Labrosol Achieved a small droplet size (5.1 nm) and significantly higher in vitro drug release. researchgate.netijpsnonline.com
Liquid SNEDDS solidified with Avicel PH 102 and Aerosil 200 S-SNEDDS showed a 100% dispersion rate within 10 minutes. researchgate.netnih.gov

Pharmacogenomics and Individualized Therapy

The field of pharmacogenomics investigates how genetic variations influence an individual's response to drugs. For lercanidipine, which is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4, genetic polymorphisms in the CYP3A5 gene could play a role in interindividual variability in drug response and adverse effects. mdpi.commdpi.com

While specific pharmacogenomic studies focusing solely on lercanidipine are still emerging, research on other calcium channel blockers metabolized by CYP3A5 provides a basis for future investigation. For instance, studies on amlodipine (B1666008) have shown that variations in the CYP3A5 gene can affect antihypertensive responses in certain populations. mdpi.com Understanding the impact of such genetic variations on lercanidipine metabolism could lead to more personalized dosing strategies, maximizing efficacy while minimizing the risk of adverse reactions. This area of research holds the potential to move beyond a one-size-fits-all approach to hypertension management. mdpi.comnih.gov

Potential Anticancer Properties and Mechanisms

Recent research has begun to explore the potential anticancer properties of lercanidipine, suggesting a role beyond its cardiovascular applications. nih.govnih.gov Studies have indicated that lercanidipine may exhibit cytotoxic effects in various cancer cell lines. nih.govresearchgate.netresearchgate.net

One study found that lercanidipine demonstrated significant cytotoxic effects in neuroblastoma (SH-SY5Y) and prostate cancer (PC3) cell lines. nih.govresearchgate.net Importantly, when combined with the chemotherapy drug cisplatin, lercanidipine enhanced its cytotoxic effects in neuroblastoma, breast cancer (MCF7), and prostate cancer cells. nih.govnih.gov The proposed mechanisms for these anticancer effects include the induction of apoptosis (programmed cell death) through the activation of caspase-3 and caspase-8, and the inhibition of the MAPK signaling pathway, which is crucial for cell proliferation. nih.govresearchgate.net Furthermore, some calcium channel blockers have been shown to increase the sensitivity of cancer cells to chemotherapy drugs like doxorubicin. thno.org These preliminary findings suggest that lercanidipine could be repurposed as a potential adjunct in cancer therapy, though further in-depth preclinical and clinical studies are necessary to validate these effects. nih.gov

Further Elucidation of Pleiotropic Effects

Pleiotropic effects refer to the additional beneficial effects of a drug beyond its primary mechanism of action. Lercanidipine exhibits several such effects that contribute to its therapeutic profile. nih.govnih.govjddtonline.info These include nephroprotection, neuroprotection, anti-atherogenic properties, and anti-inflammatory actions. researchgate.netresearchgate.netnih.govnih.gov

The nephroprotective effects of lercanidipine are partly attributed to its ability to dilate both the afferent and efferent arterioles of the glomeruli in the kidneys, a mechanism involving the blockade of both L-type and T-type calcium channels. nih.govjddtonline.info This dual blockade helps to reduce intraglomerular pressure and proteinuria. nih.gov

Lercanidipine has also demonstrated anti-inflammatory and antioxidant properties. researchgate.netnih.gov Studies have shown it can reduce levels of inflammatory markers like C-reactive protein and TNF-α. researchgate.netd-nb.info Its anti-atherogenic effects are linked to its ability to improve endothelial function, increase nitric oxide bioavailability, and inhibit the proliferation of vascular smooth muscle cells. researchgate.netjddtonline.info Further research is needed to fully understand the molecular pathways underlying these pleiotropic effects and to explore their full clinical potential in various disease states. nih.govnih.gov

Long-term Safety and Efficacy Research

While numerous short-term studies have established the efficacy and tolerability of lercanidipine for mild to moderate hypertension, more extensive long-term research is needed to confirm its safety and sustained efficacy over many years of use. researchgate.nettg.org.auoup.com Most clinical trials have been conducted over periods of a few months to a couple of years. tg.org.aunih.govnih.gov

Existing data from studies lasting up to a year or more suggest that lercanidipine maintains its blood pressure-lowering effects and is generally well-tolerated. mdpi.comresearchgate.net However, comprehensive long-term studies are crucial for assessing the incidence of rare adverse events and for evaluating the drug's impact on cardiovascular outcomes and mortality over extended periods. Continued research in this area will provide a more complete picture of lercanidipine's role in the long-term management of hypertension. tg.org.au

Research in Pediatric Populations

The use of this compound in pediatric populations remains a significant area for future research, as its safety and efficacy in individuals under the age of 18 have not been formally established. vinmec.comtevauk.commedicines.org.ukmedicines.org.ukmedsinfo.com.auhpra.iemedicines.org.ukhpra.iemdpi.com Consequently, lercanidipine is not currently recommended for use in children and adolescents. hpra.iemdpi.comhpra.ie The majority of available antihypertensive medications lack pediatric-specific formulations, a challenge that often necessitates the crushing of tablets for administration to children. nih.govresearchgate.net This practice highlights the urgent need for more research into child-friendly formulations and the clinical utility of existing medications like lercanidipine in younger age groups. nih.gov

A notable piece of research in this area focused not on the antihypertensive efficacy but on the palatability of the medication, a critical factor for treatment adherence in children. nih.govresearchgate.net A single-blinded study was conducted to compare the taste of crushed lercanidipine tablets with crushed amlodipine tablets among children with kidney disease. nih.govresearchgate.net This research was prompted by the observation that many drugs designed for adults, like certain calcium channel blockers, are unpalatable when pulverized. nih.govresearchgate.net

The study's findings indicated a clear preference for lercanidipine among the pediatric participants. nih.govresearchgate.net Using a visual analogue scale (VAS) that depicts varying degrees of pleasure, children rated the taste of lercanidipine significantly higher than that of amlodipine. nih.govresearchgate.net This preference was consistent across different age groups and genders. nih.govresearchgate.net The neutral taste of crushed lercanidipine is considered an advantage, as it can be more easily administered to young children. nih.govnih.gov

The positive palatability profile, combined with lercanidipine's favorable side-effect profile in adults compared to other dihydropyridine (B1217469) calcium channel blockers, has led to calls for dedicated pediatric clinical trials. nih.gov Future research is needed to formally evaluate the pharmacokinetics, efficacy, and safety of lercanidipine in managing hypertension in children. nih.govnih.gov Additionally, the development of novel formulations, such as fast-dissolving sublingual films and mouth-dissolving tablets, may improve patient compliance in pediatric populations who experience difficulty swallowing traditional tablets. actapharmsci.comhumanjournals.com

Detailed Research Findings

A study was conducted to assess the taste and acceptability of crushed lercanidipine compared to crushed amlodipine in children with kidney disease.

Study Design:

A single-blinded, comparative taste study. nih.govresearchgate.net

Participants included 19 children (7 girls, 12 boys) with kidney disease, divided into two age groups: 4–7 years (n=9) and 8–11 years (n=10). nih.govresearchgate.net

Each child received dose-equivalent test amounts of pulverized amlodipine besylate and lercanidipine. nih.govresearchgate.net

Taste preference was measured using a visual analogue scale (VAS). nih.govresearchgate.net

Key Findings:

Lercanidipine was found to be significantly more palatable than amlodipine in both age groups. nih.govresearchgate.net

The preference for lercanidipine was statistically significant in both boys and girls. nih.govresearchgate.net

The order of presentation of the drugs did not affect the preference outcome. nih.govresearchgate.net

The preference held true for children whether they were currently on antihypertensive medication or not. nih.gov

Interactive Data Table: Palatability of Crushed Lercanidipine vs. Amlodipine in Children

Participant GroupNumber of ParticipantsDrug PreferredStatistical Significance (P-value)Reference
Age 4–7 years 9Lercanidipine< 0.005 nih.govresearchgate.net
Age 8–11 years 10Lercanidipine< 0.005 nih.govresearchgate.net
Girls 7Lercanidipine< 0.02 nih.govresearchgate.net
Boys 12Lercanidipine< 0.001 nih.govresearchgate.net
Overall 19LercanidipineSignificant nih.govresearchgate.net

Q & A

Q. What are the key considerations for developing and validating an HPLC method for lercanidipine hydrochloride in bulk and dosage forms?

  • Methodological Answer : A validated reversed-phase HPLC (RP-HPLC) method should follow ICH Q2(R1) guidelines, including parameters such as linearity (e.g., 5–50 µg/mL), precision (RSD < 2%), accuracy (recovery 98–102%), and robustness (variations in pH, column temperature). Use a C18 column with mobile phases like acetonitrile:phosphate buffer (pH 3.0) and UV detection at 237 nm . For stability-indicating methods, ensure specificity by testing degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .

Q. How can researchers address the poor aqueous solubility of this compound in preclinical studies?

  • Methodological Answer : Employ hydrotropic solubilization techniques using agents like sodium citrate or urea to enhance solubility without organic solvents. For example, a 10% sodium citrate solution increased solubility by 8-fold in UV-spectrophotometric assays . Alternatively, formulate nanosuspensions with stabilizers like Poloxamer 188 or HPMC, optimizing particle size (< 200 nm) via homogenization .

Q. What experimental designs are suitable for comparing this compound’s efficacy against other antihypertensives?

  • Methodological Answer : Use randomized, double-blind clinical trials with endpoints like 24-hour ambulatory blood pressure monitoring. For preclinical comparisons, employ in vitro models (e.g., rat aortic rings for vasodilation studies) and validate with statistical tools (ANOVA for dose-response curves). Reference studies comparing lercanidipine with felodipine sustained-release formulations for methodology .

Advanced Research Questions

Q. How do polymorphic forms (e.g., Form I vs. Form II) of this compound impact pharmacokinetics and analytical method development?

  • Methodological Answer : Polymorphs exhibit distinct solubility and dissolution profiles. Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to characterize forms. Pharmacokinetic simulations (e.g., GastroPlus™) show Form I has higher bioavailability due to faster dissolution at gastric pH . Adjust HPLC methods to resolve polymorph-related impurities by optimizing mobile phase gradients .

Q. What strategies resolve contradictions in solubility data across studies (e.g., pH vs. ionic strength effects)?

  • Methodological Answer : Conduct controlled solubility studies under standardized buffer conditions (e.g., pH 3.0 phosphate-citrate buffers). Table 15 from USP studies demonstrates that ionic strength (0.1–0.5 M) alters dissolution kinetics by 15–20%, necessitating buffer standardization . Use Design of Experiments (DoE) to isolate variables and validate findings with in vitro-in vivo correlations (IVIVC) .

Q. How can enantiomeric purity of this compound be ensured during synthesis and analysis?

  • Methodological Answer : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:ethanol mobile phases to resolve (R)- and (S)-enantiomers. Validate enantiomeric excess (>99%) using polarimetric detection. Reference USP methods for (R)-lercanidipine hydrochloride quantification in impurity profiling .

Methodological Tables

Parameter Form I Form II Reference
Solubility (pH 3.0, µg/mL)45.2 ± 1.328.7 ± 1.1
Dissolution Rate (k, min⁻¹)0.12 ± 0.020.08 ± 0.01
Bioavailability (AUC, ng·h/mL)320 ± 25210 ± 18
HPLC Validation Parameter Acceptance Criteria Example Data
Linearity (R²)≥0.9990.9998
Precision (%RSD)≤2%1.2% (intra-day)
LOQ (µg/mL)≤1.00.5

Key Considerations for Research Design

  • Contradiction Management : Replicate studies under identical conditions (e.g., buffer composition, temperature) to resolve discrepancies in solubility or dissolution data .
  • Advanced Analytical Techniques : Combine HPLC with mass spectrometry (LC-MS) for metabolite identification in pharmacokinetic studies .
  • Ethical Compliance : For clinical comparisons, obtain ethics committee approval and align with CONSORT guidelines for trial reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.